8-Bromoquinoline-4-carbohydrazide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 8-Bromoquinoline-4-carbohydrazide . A Strategic Scaffold for Medicinal Chemistry & Drug Discovery Executive Summary 8-Bromoquinol...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and properties of 8-Bromoquinoline-4-carbohydrazide .
A Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
8-Bromoquinoline-4-carbohydrazide is a functionalized quinoline derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1][2] Characterized by a bromine atom at the C-8 position and a carbohydrazide moiety at C-4, this molecule combines the lipophilicity and steric bulk of a halogenated quinoline with the high reactivity of a hydrazine group.
This scaffold is extensively utilized in medicinal chemistry to generate Schiff bases (hydrazones) , 1,3,4-oxadiazoles , and thiadiazoles —motifs frequently associated with antimicrobial, antitubercular, and anticancer activities. The 8-bromo substituent specifically modulates the electronic density of the quinoline ring and influences binding affinity through halogen bonding interactions in protein active sites.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The following data consolidates the structural and physical characteristics of 8-Bromoquinoline-4-carbohydrazide.
Table 1: Chemical Identification
Property
Specification
IUPAC Name
8-Bromoquinoline-4-carbohydrazide
Common Name
8-Bromo-4-quinolinecarboxylic acid hydrazide
CAS Number
220844-60-0
Molecular Formula
Molecular Weight
266.09 g/mol
SMILES
O=C(C1=CC=NC2=C(Br)C=CC=C12)NN
InChI Key
Unique identifier derived from structure (Predicted)
Analogous 6-bromo derivatives melt ~169–175°C; 4-carbohydrazides often exhibit high MPs due to intermolecular H-bonding.
Solubility
DMSO, DMF (High); Ethanol (Hot); Water (Poor)
Solubilization often requires heating or dipolar aprotic solvents.
pKa (Hydrazide)
~3.0–3.5 (Conjugate acid)
The quinoline nitrogen is weakly basic; the hydrazide is nucleophilic.
LogP
~1.8–2.2 (Predicted)
Moderate lipophilicity enhanced by the 8-bromo substituent.
Synthetic Pathways & Reaction Engineering
The synthesis of 8-Bromoquinoline-4-carbohydrazide typically follows a two-step sequence starting from the corresponding carboxylic acid. This route is preferred over direct hydrazinolysis of the acid due to milder conditions and higher purity profiles.
Core Synthetic Logic
Esterification: Conversion of 8-bromoquinoline-4-carboxylic acid to an ethyl or methyl ester to activate the carbonyl carbon.
Hydrazinolysis: Nucleophilic acyl substitution of the ester by hydrazine hydrate to yield the target carbohydrazide.
Diagram 1: Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis from commercially available carboxylic acid precursor.
Experimental Protocols
Protocol A: Synthesis of Ethyl 8-bromoquinoline-4-carboxylate
Objective: Activate the carboxylic acid for subsequent nucleophilic attack.
Reagents:
8-Bromoquinoline-4-carboxylic acid (1.0 equiv)
Absolute Ethanol (Solvent, excess)
Concentrated Sulfuric Acid (
, catalytic, ~0.5–1.0 equiv)
Procedure:
Charge a round-bottom flask with 8-bromoquinoline-4-carboxylic acid.
Add absolute ethanol (approx. 10–15 mL per gram of acid).
Slowly add conc.
dropwise with stirring.
Reflux the mixture at 80°C for 8–12 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
Work-up: Cool to room temperature. Neutralize with saturated
solution. Extract with ethyl acetate (). Dry organic layer over anhydrous and concentrate under reduced pressure.
Yield: Typically 75–85% (Solid or oil).
Protocol B: Hydrazinolysis to 8-Bromoquinoline-4-carbohydrazide
Objective: Formation of the hydrazide functionality.
Reagents:
Ethyl 8-bromoquinoline-4-carboxylate (from Protocol A)
Add hydrazine hydrate dropwise. A large excess is used to prevent the formation of the dimer (N,N'-diquinolinyl hydrazine).
Reflux at 80°C for 4–6 hours. A precipitate often forms during the reaction.
Work-up: Cool the reaction mixture to
(ice bath).
Filter the solid precipitate.[5] Wash the cake copiously with cold ethanol and then diethyl ether to remove excess hydrazine.
Purification: Recrystallize from ethanol/DMF if necessary.
Characterization: Confirm structure via IR (distinct
bands at 3100–3300 , Carbonyl at ~1650 ).
Functionalization & Applications
The 8-bromoquinoline-4-carbohydrazide scaffold is a "privileged structure" in drug design. The hydrazide group acts as a linchpin for constructing diverse heterocyclic systems.
Key Derivatizations[1]
Hydrazones (Schiff Bases): Reaction with aryl aldehydes yields hydrazones, widely screened for antitubercular activity (e.g., against M. tuberculosis H37Rv).
1,3,4-Oxadiazoles: Cyclization with carboxylic acids (
mediated) or /KOH yields oxadiazoles, known for anti-inflammatory and analgesic properties.
Pyrazoles: Condensation with acetylacetone or ethyl acetoacetate yields pyrazole derivatives.[6]
Diagram 2: Downstream Functionalization
Figure 2: Divergent synthesis of bioactive heterocycles from the hydrazide core.
Safety & Handling (GHS)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Wear nitrile gloves and safety goggles.
Handle in a fume hood, especially when using hydrazine hydrate (a known carcinogen and sensitizer).
Store in a cool, dry place away from strong oxidizing agents.
References
PubChem. (n.d.). 8-bromoquinoline-4-carbaldehyde (Related Structure Data).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Desai, N. C., et al. (2013).[5] Synthesis and antimicrobial activity of some new quinoline based hydrazones.[8][6][9]Der Pharma Chemica, 5(2), 1-10. (Cited for general quinoline hydrazide synthesis protocols).[8]
[1] Executive Summary 8-Bromoquinoline-4-carbohydrazide (CAS 220844-60-0) is a specialized heterocyclic building block belonging to the quinoline-4-carboxamide family.[1] Distinguished by the bromine atom at the C-8 posi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
8-Bromoquinoline-4-carbohydrazide (CAS 220844-60-0) is a specialized heterocyclic building block belonging to the quinoline-4-carboxamide family.[1] Distinguished by the bromine atom at the C-8 position and a reactive carbohydrazide moiety at C-4, this compound serves as a critical scaffold in the synthesis of anti-infective and anti-cancer agents.[1] Its structural versatility allows for the rapid generation of diverse libraries, particularly targeting DNA gyrase in bacteria and various kinase pathways in oncology. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis pathways, quality control parameters, and applications in modern medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Specification
Chemical Name
8-Bromoquinoline-4-carbohydrazide
CAS Number
220844-60-0
Molecular Formula
C₁₀H₈BrN₃O
Molecular Weight
266.09 g/mol
Structure
Quinoline core substituted with Br at C-8 and -CONHNH₂ at C-4
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water
Melting Point
>200 °C (Decomposes; typical for hydrazides)
pKa (Predicted)
~11.5 (Hydrazide NH), ~3.5 (Quinoline N)
Storage
2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Synthesis & Manufacturing Architecture
The industrial and laboratory-scale production of 8-Bromoquinoline-4-carbohydrazide typically follows a convergent synthetic route starting from 7-bromoisatin or 2-bromoaniline .[1] The most robust protocol ensures high regioselectivity for the 4-carboxyl group via the Pfitzinger reaction.[1]
Core Synthesis Pathway
The synthesis is a three-stage process designed to maximize yield and purity while minimizing bromination byproducts.[1]
Scaffold Formation (Pfitzinger Reaction): Condensation of 7-bromoisatin with sodium pyruvate under basic conditions yields 8-bromoquinoline-4-carboxylic acid.[1] This route is preferred over the Skraup synthesis for 4-substituted quinolines due to cleaner profiles.[1]
Esterification: The carboxylic acid is converted to the methyl or ethyl ester using acid-catalyzed esterification (e.g., MeOH/H₂SO₄ or SOCl₂).[1]
Hydrazinolysis: The ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final hydrazide.[1]
Synthesis Workflow Diagram[1]
Figure 1: Step-wise synthetic pathway from 7-bromoisatin to the target hydrazide.[1]
Medicinal Chemistry Applications
The 8-bromoquinoline-4-carbohydrazide scaffold is a "privileged structure" in drug discovery.[1] The C-4 hydrazide acts as a reactive handle for heterocycle formation, while the C-8 bromine provides a site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Key Derivatization Strategies
Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones generates hydrazones, widely explored for anti-tubercular (Mycobacterium tuberculosis) and anti-cancer activity.[1] The hydrazone linkage often chelates metal ions (Fe, Cu), enhancing cytotoxicity against tumors.[1]
Cyclization to 1,3,4-Oxadiazoles: Treatment with carboxylic acids and POCl₃ converts the hydrazide into an oxadiazole ring.[1] These derivatives are potent anti-inflammatory agents (COX-2 inhibition).[1]
Cyclization to 1,2,4-Triazoles: Reaction with carbon disulfide (CS₂) or isothiocyanates yields mercapto-triazoles, known for antifungal properties (targeting ergosterol synthesis).[1]
DNA Gyrase Inhibition: The quinoline-carbohydrazide core mimics parts of the fluoroquinolone pharmacophore, showing activity against resistant bacterial strains (e.g., S. aureus).[1]
Structural Activity Relationship (SAR) Map[1]
Figure 2: Divergent synthesis capabilities and therapeutic targets of the scaffold.[1]
Quality Control & Handling Protocols
To ensure reproducibility in biological assays, the purity of CAS 220844-60-0 must be rigorously validated.[1] Hydrazides are nucleophilic and can degrade if exposed to moisture or aldehydes in the air.[1]
Cool to room temperature; the hydrazone typically precipitates.[1]
Filter, wash with cold ethanol, and recrystallize.
References
Synthesis of Quinoline-4-carboxylic Acids
Tang, Y. L., et al. (2021).[1] "Copper-catalyzed synthesis of 8-bromoquinolines." Tetrahedron Letters, 64, 152738.[1] [1]
Pfitzinger Reaction Methodology
Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][2][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294.[1] [1]
Biological Activity of Quinoline Hydrazides
El-Mekabaty, A., et al. (2023).[1] "Design and Synthesis of Quinoline-4-Carbohydrazide Derivatives as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega.[1] [1]
Hydrazide Chemistry & Applications
Rollas, S., & Küçükgüzel, Ş.[1] G. (2007).[1] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910-1939.[1]
Supplier Data Validation
BLD Pharm & Sigma-Aldrich Product Specifications for CAS 220844-60-0.[1]
biological significance of 8-bromo substituted quinoline scaffolds
The Biological Significance of 8-Bromo Substituted Quinoline Scaffolds: A Technical Guide Executive Summary The 8-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isom...
Author: BenchChem Technical Support Team. Date: March 2026
The Biological Significance of 8-Bromo Substituted Quinoline Scaffolds: A Technical Guide
Executive Summary
The 8-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomers due to the unique peri-interaction between the C8-substituent and the quinoline nitrogen (N1). While often utilized as a high-value synthetic intermediate to access C8-functionalized libraries (e.g., 8-aryl, 8-alkynyl derivatives), the 8-bromo motif itself confers specific pharmacological properties.[1] The bulky, lipophilic, and electron-withdrawing bromine atom at the C8 position modulates the basicity of the N1 nitrogen, influences metal chelation kinetics, and enhances membrane permeability. This guide dissects the scaffold's utility in oncology (KRAS/Topoisomerase inhibition), infectious disease (Anti-TB), and its critical role as a regio-defined synthetic handle.
Structural & Chemical Foundation
The "Peri" Effect and Electronic Modulation
The defining feature of the 8-bromoquinoline scaffold is the proximity of the bromine atom to the N1 lone pair. This creates a steric and electrostatic environment unlike any other quinoline position (2-7).[1]
Basicity Modulation: The electron-withdrawing inductive effect (-I) of bromine reduces the pKa of the quinoline nitrogen (typically ~4.9 for quinoline, lower for 8-bromo). This is critical for drugs requiring passive diffusion across bacterial cell walls or the blood-brain barrier (BBB) in their neutral form.[1]
Halogen Bonding: The 8-Br atom can act as a halogen bond donor to carbonyls or other Lewis bases in protein active sites, a specific interaction not possible with chloro- or fluoro- analogs due to the "sigma-hole" magnitude of bromine.[1]
Steric Occlusion: The 8-Br substituent sterically hinders the N1 position, preventing metabolic N-oxidation or unwanted coordination, thereby altering the pharmacokinetic (PK) profile.
Synthetic Utility: The Cross-Coupling Gateway
The C-Br bond at position 8 is highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the relief of peri-strain upon substitution with planar groups.[1] It serves as the primary entry point for synthesizing 8-hydroxyquinoline mimetics and CD38 inhibitors .[1]
Therapeutic Applications & Biological Targets
Anticancer Activity: KRAS and Topoisomerase Targeting
Research indicates that 8-bromo substituted quinolines are effective scaffolds for developing inhibitors of difficult targets.[1]
KRAS G12C Inhibition: 8-bromo-substituted quinolines have been explored as covalent inhibitors.[1] The scaffold positions electrophilic warheads to react with Cysteine-12 in the KRAS mutant.[1] The 8-bromo group often serves to fill hydrophobic pockets (allosteric binding) or is replaced by aryl groups to extend into the switch II pocket.
Topoisomerase Inhibition: Derivatives such as 5-nitro-6,8-dibromoquinoline (where Br is at C8) show potent cytotoxicity against HeLa and HT29 cell lines.[1] The mechanism involves intercalation into DNA base pairs, stabilized by the planar quinoline core, followed by the "poisoning" of the Topoisomerase I/II-DNA complex.
Key Insight: The 8-Br substituent enhances lipophilicity (logP), facilitating nuclear uptake compared to the parent quinoline.
Anti-TB Agents: 8-bromoquinoline-4-carboxylic acid derivatives have demonstrated activity against Mycobacterium tuberculosis.[1] The 8-Br atom is essential here; replacing it with hydrogen or smaller halogens often results in loss of potency, suggesting a specific hydrophobic interaction within the GyrB ATPase domain of DNA gyrase.
Antimalarial: 4-amino-8-bromoquinoline derivatives are synthesized as analogs to chloroquine.[1] The 8-Br group prevents resistance mechanisms associated with transporter efflux pumps by altering the dipole moment and pKa of the drug.[1]
CD38 Inhibitors (Metabolic Regulation)
The 8-bromo scaffold is the precursor to 4-amino-8-quinoline carboxamides , which are sub-micromolar inhibitors of CD38 (an NAD+ hydrolyzing enzyme).[1] The 8-position functionalization is critical for binding in the enzyme's active site, interacting with residues that govern NAD+ affinity.
Quantitative Activity Data (SAR Summary)
Compound Class
Target / Cell Line
Activity Metric
Role of 8-Br / 8-Substituent
Reference
8-Bromoquinoline-4-carboxylic acid
M. tuberculosis (H37Rv)
MIC: 0.5 - 2.0 µg/mL
Critical for hydrophobic pocket filling in GyrB.
[1]
5-Nitro-6,8-dibromoquinoline
HeLa (Cervical Cancer)
IC50: ~24.1 µM
Enhances lipophilicity and DNA intercalation stability.[1]
(Note: Br at 5,7; OH at 8) Metal chelation (Fe/Zn) & oxidative stress.[1]
[4]
Mechanism of Action Visualization
The following diagram illustrates the dual pathway of 8-bromoquinoline derivatives: direct biological interaction (Intercalation/Allostery) and their role as a synthetic gateway to chelation-based drugs.[1]
Caption: Functional bifurcation of the 8-bromoquinoline scaffold: Direct pharmacological effects vs. synthetic utility for privileged C8-derivatives.
Experimental Protocols
Protocol A: Skraup Synthesis of 8-Bromoquinoline
A self-validating protocol for generating the core scaffold from 2-bromoaniline.[1]
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.[1] Degas thoroughly with Argon.
Reaction: Heat at 90°C for 12 hours under Argon.
Workup: Dilute with EtOAc, wash with brine.
Outcome: Yields 8-arylquinoline. The "peri" steric hindrance may require longer reaction times or specialized ligands (e.g., SPhos) compared to 6-bromo isomers.
References
Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities. Chemical Biology & Drug Design. Available at: [Link]
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of CD38. Journal of Medicinal Chemistry. Available at: [Link]
The quinoline bromoquinol exhibits broad-spectrum antifungal activity. Journal of Antimicrobial Chemotherapy.[1] Available at: [Link]
The Therapeutic Potential of Quinoline-4-Carbohydrazide Derivatives: A Comprehensive Technical Guide
Foreword The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the va...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, those bearing a carbohydrazide moiety at the 4-position have emerged as a particularly promising class of therapeutic agents. The inherent reactivity and hydrogen-bonding capabilities of the carbohydrazide group, coupled with the diverse functionalities that can be introduced to the quinoline ring, provide a versatile platform for the design and synthesis of novel drug candidates. This in-depth technical guide offers a comprehensive review of the current literature on quinoline-4-carbohydrazide derivatives, with a focus on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
The Quinoline-4-Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in a variety of clinically significant drugs.[1] The introduction of a carbohydrazide group (-CONHNH2) at the 4-position of the quinoline nucleus gives rise to quinoline-4-carbohydrazide, a versatile intermediate for the synthesis of a diverse array of derivatives. The hydrazone linkage (-C=N-NH-), readily formed by the condensation of the carbohydrazide with various aldehydes and ketones, allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.[3] This synthetic tractability, combined with the inherent biological activities of the quinoline and hydrazone moieties, has established quinoline-4-carbohydrazide derivatives as a "privileged scaffold" in the quest for new therapeutic agents.
Synthesis of Quinoline-4-Carbohydrazide Derivatives: A Methodological Overview
The synthesis of quinoline-4-carbohydrazide derivatives typically commences with the construction of the quinoline-4-carboxylic acid core, followed by esterification and subsequent hydrazinolysis to yield the key quinoline-4-carbohydrazide intermediate. This intermediate is then reacted with a variety of electrophiles, most commonly aldehydes and ketones, to afford the target hydrazone derivatives.
Core Synthesis: The Pfitzinger Reaction
A cornerstone in the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. This classical method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid [4][5]
A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions.
The resulting 2-(4-bromophenyl)quinoline-4-carboxylic acid is then isolated and purified.
Formation of the Carbohydrazide Intermediate
The synthesized quinoline-4-carboxylic acid is then converted to its corresponding ethyl ester through Fischer esterification, typically using absolute ethanol and a catalytic amount of sulfuric acid. The subsequent reaction of the ester with hydrazine hydrate in refluxing ethanol yields the crucial quinoline-4-carbohydrazide intermediate.[4][5]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide [4][5]
2-(4-Bromophenyl)quinoline-4-carboxylic acid is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.
The ester is then treated with hydrazine hydrate in boiling ethanol to afford 2-(4-bromophenyl)quinoline-4-carbohydrazide.
Derivatization to Bioactive Compounds
The versatility of the quinoline-4-carbohydrazide scaffold lies in the ease with which it can be derivatized. The most common approach involves the condensation of the carbohydrazide with a diverse range of aromatic or heteroaromatic aldehydes to form Schiff bases (hydrazones).[3] This reaction is typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of acid.
Experimental Protocol: General Synthesis of Quinoline-4-Carbohydrazone Derivatives [3]
Quinoline-4-carbohydrazide is dissolved in ethanol.
An equimolar amount of the desired aromatic aldehyde is added to the solution.
The reaction mixture is refluxed for a specified period, and the resulting solid product is filtered, washed, and recrystallized to yield the pure hydrazone derivative.
Caption: General synthesis workflow for quinoline-4-carbohydrazide derivatives.
A Spectrum of Biological Activities
Quinoline-4-carbohydrazide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
The emergence of multidrug-resistant bacteria represents a critical global health threat. Quinoline-4-carbohydrazide derivatives have shown significant potential as novel antimicrobial agents, particularly against Gram-positive bacteria.
Mechanism of Action: A primary mechanism of antimicrobial action for these derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These essential enzymes are responsible for maintaining the topological state of DNA during replication, transcription, and repair. Their inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.
Structure-Activity Relationship (SAR):
The presence of the hydrazone moiety is crucial for antimicrobial activity.
Substituents on the phenyl ring attached to the hydrazone linker significantly influence potency. Electron-withdrawing groups, such as halogens, have been shown to enhance antibacterial activity.
The nature of the substituent at the 2-position of the quinoline ring also plays a role in determining the antimicrobial spectrum and potency.
Table 1: Antimicrobial activity of selected quinoline-4-carbohydrazide derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
Inoculate each well with a standardized suspension of the test bacterium.
Incubate the plate at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal. Quinoline-4-carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: The anticancer activity of these derivatives is often multifactorial. One of the key mechanisms involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9] EGFR is frequently overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8][10] Some derivatives have also been shown to induce apoptosis through the upregulation of tumor suppressor proteins like p53.[8]
Structure-Activity Relationship (SAR):
The nature of the aryl group attached to the hydrazone moiety is critical for anticancer activity. Substituents that enhance the molecule's ability to interact with the ATP-binding site of EGFR, such as those capable of forming hydrogen bonds, can increase potency.
The presence of an acrylamide moiety linked to the hydrazide has been shown to significantly enhance anticancer activity, potentially by acting as a Michael acceptor and forming covalent bonds with the target kinase.[8][9]
Table 2: Anticancer activity of selected quinoline-4-carbohydrazide-acrylamide hybrids.
Experimental Protocol: MTT Assay for Cytotoxicity
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Inhibition of the EGFR signaling pathway by quinoline-4-carbohydrazide derivatives.
Antitubercular Activity: A Renewed Hope Against an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. Quinoline-4-carbohydrazide derivatives have shown promising activity against M. tuberculosis, offering a potential new avenue for the development of anti-TB drugs.[1][6][7]
Mechanism of Action: While the exact mechanisms are still under investigation, some quinoline derivatives have been shown to inhibit enzymes crucial for mycobacterial survival, such as catalase-peroxidase (KatG), which is involved in the activation of the frontline anti-TB drug isoniazid.[11] Other potential targets include enzymes involved in cell wall biosynthesis and DNA replication.[12] Some studies suggest that these compounds may also act by activating glutamate kinase, leading to a redox imbalance and the production of reactive oxygen species that are toxic to the bacteria.[12]
Structure-Activity Relationship (SAR):
The hydrazone linkage is a key structural feature for antitubercular activity.[6]
The presence of a 7-chloro substituent on the quinoline ring has been found to be beneficial for activity.[13]
The nature of the aromatic or heteroaromatic ring attached to the hydrazone moiety significantly influences the potency.
Epilepsy is a neurological disorder characterized by recurrent seizures. While several anticonvulsant drugs are available, a significant number of patients remain refractory to treatment, highlighting the need for new therapeutic options. Some quinoline and quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models.[14][15][16][17][18][19][20][21]
Mechanism of Action: The precise mechanism of anticonvulsant action for quinoline-4-carbohydrazide derivatives is not yet fully elucidated. However, related quinoline and quinazolinone compounds are thought to exert their effects by modulating the activity of ion channels and neurotransmitter systems involved in neuronal excitability. Potential mechanisms include the enhancement of GABAergic inhibition, by acting as positive allosteric modulators of GABAA receptors, and the blockade of voltage-gated sodium and calcium channels.[14]
Structure-Activity Relationship (SAR):
The lipophilicity of the molecule appears to be an important factor for anticonvulsant activity, as it influences the ability of the compound to cross the blood-brain barrier.
The nature and position of substituents on the quinoline and any appended aromatic rings can significantly impact potency.[14]
MES Test: This model assesses the ability of a compound to prevent the spread of seizures. An electrical stimulus is delivered to rodents, and the abolition of the tonic hindlimb extension is considered the endpoint.
scPTZ Test: This model evaluates the ability of a compound to raise the seizure threshold. A convulsant agent, pentylenetetrazole, is administered subcutaneously, and the absence of clonic seizures for a specified period is the endpoint.
Future Perspectives and Conclusion
Quinoline-4-carbohydrazide derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the generation of large and diverse chemical libraries, while their broad spectrum of biological activities provides numerous opportunities for drug discovery in various therapeutic areas.
Future research in this field should focus on several key areas:
Lead Optimization: Further optimization of the lead compounds identified to date is crucial to improve their potency, selectivity, and pharmacokinetic properties. This will involve a detailed exploration of the structure-activity relationships for each biological target.
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities is essential for rational drug design. This includes the identification and validation of specific molecular targets.
In Vivo Efficacy and Safety: Promising candidates identified in in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.
Exploration of New Therapeutic Areas: The diverse biological activities of quinoline-4-carbohydrazide derivatives suggest that they may have therapeutic potential beyond the areas already explored. Screening of these compounds against a wider range of biological targets could uncover new therapeutic applications.
References
(Reference details to be compiled
Quinoline Derivatives Kill Mycobacterium Tuberculosis by Activating Glutamate Kinase. (2019). Cell Chemical Biology, 26(8), 1187-1194.e5.
Ferreira, M. L., et al. (2010). Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. The Scientific World Journal, 10, 1347-1355.
(2017).
(2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
(2022).
(2014). Synthesis and Anti-bacterial Activity of New Substituted 2-trifluoromethyl-4-quinolinylhydrazone Analogs against Mycobacterium tuberculosis Strains.
(2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
(2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(9), 1965-1972.
Zayed, M. F., et al. (2014). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 19(11), 17755-17774.
(2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
(2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
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(2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(3-4), e1600325.
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Al-Abdullah, E. S., et al. (2017).
Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100.
Jin, H. G., et al. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. Die Pharmazie, 62(8), 563-567.
(2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances.
(2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Molecules, 28(14), 5519.
(2021). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors.
(2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review.
(2011). Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines.
(2018). qsar studies on derivatives of quinazoline-4(3h)-ones with anticonvulsant activities.
Hajimahdi, Z., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(4), 192-197.
(2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
(n.d.). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
Georgey, H. H., et al. (2008). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
(2019). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent.
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(2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
(2023). A comprehensive review of quinoline scaffolds in antitubercular drug discovery.
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(2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
(n.d.). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.
(2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
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(2023). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.
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(2016). Structural Exploration of Quinazolin-4(3H)
molecular weight and formula of 8-Bromoquinoline-4-carbohydrazide
An In-depth Technical Guide to 8-Bromoquinoline-4-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 8-Bromoquinoline-4-carbohydrazide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1][2] This nitrogen-containing heterocyclic system is integral to natural alkaloids and synthetic drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3] When the quinoline nucleus is functionalized with a carbohydrazide moiety (-CONHNH₂), it creates a versatile chemical intermediate. The carbohydrazide group is a potent nucleophile and a key pharmacophore, known for its ability to form stable complexes and serve as a precursor for various other heterocyclic systems.[4]
8-Bromoquinoline-4-carbohydrazide is a specialized building block that combines the therapeutic potential of the quinoline core with the synthetic versatility of the carbohydrazide group. The strategic placement of a bromine atom at the 8-position offers an additional site for synthetic modification through cross-coupling reactions, further enhancing its utility. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Bromoquinoline-4-carbohydrazide for researchers and scientists engaged in drug development and medicinal chemistry.
Physicochemical Properties
8-Bromoquinoline-4-carbohydrazide is a solid organic compound whose structure is defined by a quinoline ring brominated at position 8, with a carbohydrazide group attached at position 4. This unique arrangement of functional groups dictates its chemical reactivity and potential as a scaffold in drug design.
Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid framework and is known to intercalate with DNA and interact with various enzyme active sites.[1]
Carbohydrazide Group: A reactive moiety consisting of a carbonyl group attached to a hydrazine. It is a key element for forming hydrazones (Schiff bases) and for synthesizing other five-membered heterocycles like pyrazoles and oxadiazoles.[1][6][7]
Bromo Substituent: An electron-withdrawing group that modifies the electronic properties of the quinoline ring and serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions.
Synthesis and Characterization
The synthesis of 8-Bromoquinoline-4-carbohydrazide is a multi-step process that typically begins with the construction of the core quinoline ring system, followed by functional group manipulations. A logical and commonly employed synthetic route is outlined below.
Proposed Synthetic Pathway
The pathway involves three primary stages: (1) Synthesis of the carboxylic acid precursor, (2) Esterification, and (3) Hydrazinolysis to form the final carbohydrazide.[6][7]
Caption: Proposed synthetic workflow for 8-Bromoquinoline-4-carbohydrazide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid (Precursor)
This step often employs the Pfitzinger reaction or a related named reaction for quinoline synthesis.
Rationale: The Pfitzinger reaction provides a reliable method for constructing the quinoline-4-carboxylic acid scaffold by condensing an isatin derivative or, in this case, an aniline with an α-keto acid under specific conditions.
Methodology:
React 2-bromoaniline with isatin in a basic medium (e.g., ethanolic potassium hydroxide).
Alternatively, employ a Doebner-von Miller reaction by reacting 2-bromoaniline with pyruvic acid and benzaldehyde in a suitable solvent.
Heat the reaction mixture under reflux for several hours.
Upon cooling, acidify the mixture to precipitate the crude 8-bromoquinoline-4-carboxylic acid.
Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
Step 2: Esterification to Methyl 8-bromoquinoline-4-carboxylate
The carboxylic acid is converted to an ester to facilitate the subsequent reaction with hydrazine.[7]
Rationale: The ester is more reactive towards nucleophilic acyl substitution by hydrazine than the parent carboxylic acid. The use of a catalytic amount of strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Methodology:
Suspend 8-bromoquinoline-4-carboxylic acid in absolute methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrazinolysis to 8-Bromoquinoline-4-carbohydrazide
This is the final step where the ester is converted to the target carbohydrazide.[6][7]
Rationale: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.
Methodology:
Dissolve the methyl 8-bromoquinoline-4-carboxylate from the previous step in ethanol.
Add an excess of hydrazine hydrate (N₂H₄·H₂O).
Reflux the mixture for 8-12 hours. A precipitate often forms as the reaction progresses.
Cool the mixture to room temperature.
Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield the final product.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on analogous structures, the expected spectral data would include:[6][8]
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, as well as characteristic broad singlets for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.
¹³C NMR: Resonances for the nine aromatic carbons of the quinoline ring, the carbon bearing the bromine, and a downfield signal for the carbonyl carbon of the hydrazide.
FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N/C=C stretching of the aromatic ring.
Mass Spectrometry: The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).
Applications in Research and Drug Development
8-Bromoquinoline-4-carbohydrazide is not typically an end-product but rather a crucial intermediate for the synthesis of more complex and biologically active molecules. Its value lies in its potential to be elaborated into a library of derivatives for screening.
As a Precursor for Schiff Bases and Other Heterocycles
The primary amine of the hydrazide group is highly nucleophilic and readily condenses with aldehydes and ketones to form hydrazones, also known as Schiff bases.[8] These derivatives are themselves a class of compounds with significant biological activity.
Caption: Derivatization of the carbohydrazide to form a Schiff base.
Potential Biological Activities of Derivatives
Antimicrobial Agents: Numerous studies have demonstrated that Schiff bases derived from quinoline-4-carbohydrazides possess potent antimicrobial properties.[8] They have shown promising activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus, as well as various fungal pathogens.[6][7] The mechanism of action for some of these derivatives has been linked to the inhibition of microbial DNA gyrase, a crucial enzyme for bacterial replication.[6][7]
Anticancer Agents: The quinoline ring is a well-established pharmacophore in oncology.[2][3] Derivatives of 8-substituted quinolines have demonstrated antiproliferative activity against various cancer cell lines, including human adenocarcinoma, cervical cancer, and glioblastoma cells.[2] The ability to generate a diverse library of compounds from 8-Bromoquinoline-4-carbohydrazide makes it an attractive starting point for discovering novel anticancer leads.
Other Therapeutic Areas: The versatility of the quinoline scaffold suggests that derivatives could also be explored for other activities, such as:
Anti-inflammatory: Quinolines are known to possess anti-inflammatory properties.[9]
Antimalarial: Historically, quinoline-based drugs like chloroquine have been central to malaria treatment.[3]
Carbonic Anhydrase Inhibitors: Certain quinoline derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme family implicated in several diseases.[10]
Conclusion
8-Bromoquinoline-4-carbohydrazide stands out as a high-value molecular scaffold for medicinal chemists and drug development professionals. Its chemical structure synergistically combines the proven biological relevance of the quinoline nucleus with the synthetic flexibility of the carbohydrazide functional group. The presence of a bromine atom further expands its utility, offering a gateway to advanced chemical modifications. From its role as a precursor to potent antimicrobial and anticancer agents to its potential in exploring a wide range of other therapeutic targets, this compound represents a strategic starting point for the rational design and discovery of novel chemical entities with significant therapeutic promise.
References
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at: [Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online. Available at: [Link]
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]
Quinoline derivative with significant antibacterial properties. ResearchGate. Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC). Available at: [Link]
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]
8-Bromoquinoline-4-carbohydrazide: A Versatile Pharmacophore for Targeted Drug Discovery
Topic: 8-Bromoquinoline-4-carbohydrazide as a Pharmacophore in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 8-Bromoquinoline-4-carbohydrazide as a Pharmacophore in Medicinal Chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary: The Strategic Value of the Scaffold
In the landscape of heterocyclic medicinal chemistry, the quinoline nucleus remains a "privileged structure" due to its ability to interact with diverse biological targets. Within this class, 8-bromoquinoline-4-carbohydrazide has emerged as a critical scaffold for the development of next-generation antimicrobial and anticancer agents.
This guide dissects the pharmacological utility of this specific core.[1][2] Unlike the unsubstituted quinoline-4-carbohydrazide, the 8-bromo derivative offers unique advantages:
Halogen Bonding Capability: The bromine atom at the C8 position can participate in specific halogen bonds (
-hole interactions) with carbonyl oxygens or aromatic systems in the binding pocket, enhancing affinity.
Metabolic Stability: Substitution at the C8 position blocks a common site of oxidative metabolism (hydroxylation), potentially improving the pharmacokinetic (PK) profile.
Synthetic Versatility: The hydrazide moiety at C4 serves as a reactive "warhead" precursor, readily forming hydrazones (Schiff bases) that are essential for metal chelation and inhibiting targets like DNA gyrase and EGFR kinase.
Structural Analysis & Pharmacophore Mapping[1]
The efficacy of 8-bromoquinoline-4-carbohydrazide relies on a tripartite structure-activity relationship (SAR).
The Pharmacophore Triad[1]
Region A (The Core): The bicyclic quinoline ring provides the flat, aromatic surface required for DNA intercalation or hydrophobic pocket occupancy.
Region B (The Linker): The C4-carbohydrazide (-CONHNH
) is a hydrogen bond donor/acceptor network. It is crucial for fixing the molecule in the active site via H-bonds with residues like Serine or Aspartate.
Region C (The Modulator): The C8-Bromine atom modulates lipophilicity (LogP) and electronic distribution, influencing cell membrane permeability.
Visualization: Pharmacophore Interaction Map[1]
Figure 1: Pharmacophore map illustrating the tripartite interaction mechanism of the 8-bromoquinoline-4-carbohydrazide scaffold.
Synthetic Methodology: A Robust Protocol
The synthesis of 8-bromoquinoline-4-carbohydrazide is best achieved via the Pfitzinger Reaction followed by esterification and hydrazinolysis. This route is preferred over the Gould-Jacobs reaction for 4-substituted derivatives as it allows for regiospecific construction of the carboxylic acid.
Synthetic Pathway (Graphviz)[1]
Figure 2: Step-wise synthetic pathway from 8-bromoisatin to the target hydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Bromoquinoline-4-carboxylic acid (Pfitzinger Reaction)
Reagents: 8-Bromoisatin (10 mmol), Ketone (e.g., acetophenone for 2-phenyl derivative, or acetaldehyde equivalent) (10 mmol), KOH (33% w/v aqueous solution).
Procedure: Dissolve 8-bromoisatin in 33% KOH. Add the ketone dropwise. Reflux the mixture for 12–24 hours.
Workup: Cool to room temperature. Acidify with glacial acetic acid or 10% HCl to pH 4–5. The precipitate (carboxylic acid) is filtered, washed with cold water, and recrystallized from ethanol.
Validation: Check melting point (typically >250°C) and IR (broad -COOH peak at 2500–3000 cm⁻¹).
The 8-bromoquinoline-4-carbohydrazide core is rarely the final drug; it is the pharmacophore anchor . It is typically derivatized into hydrazones (via reaction with aldehydes) to target specific enzymes.
Key Biological Targets[1]
Target
Mechanism of Action
Role of 8-Br-Quinoline Core
DNA Gyrase (Bacteria)
Inhibition of ATPase subunit (GyrB)
The quinoline ring intercalates DNA or binds the ATP pocket; the hydrazide linker H-bonds with Asp73 (in S. aureus).
Enoyl-ACP Reductase (InhA)
Inhibition of Mycolic Acid Synthesis (TB)
Mimics the NADH cofactor; 8-Br provides hydrophobic bulk to fill the substrate binding loop.
EGFR Tyrosine Kinase
ATP Competitive Inhibition
The flat aromatic system mimics the adenine ring of ATP; the hydrazide interacts with the hinge region (Met793).
Structure-Activity Relationship (SAR) Data Summary
Based on comparative studies of quinoline-4-carbohydrazides:
C2-Substitution: Adding a phenyl or substituted phenyl group at C2 (via the ketone in Step 1) significantly increases potency against Gram-positive bacteria (S. aureus).
8-Hydroxy: High metal chelation (often toxic/non-selective).
8-Bromo:Optimal balance. High lipophilicity (LogP ~3.5–4.5), strong halogen bonding, and reduced metabolic liability compared to unsubstituted analogs.
Hydrazide Linker: Conversion to acylhydrazones (reaction with aromatic aldehydes) often improves IC50 values by 10–50 fold compared to the free hydrazide.
Experimental Validation: Bioassay Protocols
To validate the efficacy of synthesized derivatives, the following standard assays are recommended.
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), M. tuberculosis (H37Rv).
Protocol:
Prepare stock solutions of the 8-bromo derivative in DMSO.
Dilute serially in Mueller-Hinton broth (96-well plate).
Inoculate with bacterial suspension (
CFU/mL).
Incubate at 37°C for 18–24h.
Readout: The lowest concentration with no visible growth is the MIC.
DNA Gyrase Supercoiling Assay
Purpose: Confirm mechanism of action (MOA).
Kit: E. coli Gyrase Supercoiling Assay Kit (Inspiralis or equivalent).
Protocol:
Incubate relaxed pBR322 plasmid (0.5 µg) with DNA Gyrase (1 U) and varying concentrations of the test compound.
Run reaction for 30 min at 37°C.
Stop reaction and analyze via 1% agarose gel electrophoresis.
Result: Inhibition is observed as the retention of the relaxed plasmid band (slower migration) vs. the supercoiled band (faster migration).
Future Outlook & Optimization
The 8-bromoquinoline-4-carbohydrazide scaffold is a robust starting point. Future optimization should focus on:
C2-Diversification: Using the Pfitzinger reaction with diverse ketones to introduce heteroaryl groups at C2.
Hydrazone Stabilization: Cyclizing the hydrazide into 1,3,4-oxadiazoles or 1,2,4-triazoles to improve metabolic stability while retaining the pharmacophore geometry.
Halogen Tuning: Comparing 8-Bromo vs. 8-Iodo to investigate the impact of
-hole strength on binding affinity.
References
Synthesis & Antimicrobial Activity
El-Mekabaty, A., et al. "Synthesis, characterization and molecular docking of novel quinoline based hydrazone analogues." Journal of Molecular Structure, 2020. Link
Note: Describes the general quinoline-hydrazone synthesis and antimicrobial screening.
DNA Gyrase Inhibition
El-Gohary, N. S., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023. Link
Note: Key reference for the specific 8-bromo and 2-phenyl substituted scaffold targeting DNA gyrase.
Anticancer (EGFR)
George, R. F., et al. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents." RSC Advances, 2019. Link
Note: Validates the anticancer potential of the quinoline-4-carbohydrazide core.[3]
8-Substituted Quinoline Chemistry
Waghmare, A. S., et al. "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link
Note: Provides context on the chemical reactivity and biological impact of 8-substitution.
Precursor Availability
PubChem Compound Summary for CID 121490-67-3, "8-Bromoquinoline-4-carboxylic acid". Link
Comparative Technical Guide: 8-Bromoquinoline-4-Carboxylic Acid vs. Its Hydrazide Derivative
Executive Summary This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 8-bromoquinoline-4-carboxylic acid (the Precursor) and 8-bromoquinoline-4-carbohydrazide (the Functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 8-bromoquinoline-4-carboxylic acid (the Precursor) and 8-bromoquinoline-4-carbohydrazide (the Functional Scaffold).
For researchers in medicinal chemistry, this conversion represents a critical "functional switch." While the carboxylic acid serves as a stable, acidic building block, the hydrazide derivative introduces a nucleophilic "warhead." This transformation dramatically alters solubility profiles, hydrogen-bonding networks, and chemical reactivity, unlocking pathways to bioactive heterocycles (oxadiazoles, triazoles) and Schiff base pharmacophores essential for anti-tubercular and anti-cancer drug discovery.
Structural & Physicochemical Divergence[1]
The fundamental difference lies in the C4-substituent. The 8-bromo substituent on the quinoline ring remains constant, providing lipophilicity and a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the C4-transformation dictates the molecule's immediate behavior.
Comparative Physicochemical Profile
Feature
8-Bromoquinoline-4-Carboxylic Acid
8-Bromoquinoline-4-Carbohydrazide
Formula
C₁₀H₆BrNO₂
C₁₀H₈BrN₃O
Electronic Nature
Acidic (Brønsted Donor). Forms dimers in solid state.
The transition from acid to hydrazide is most easily monitored via FTIR spectroscopy.
The Acid: Characterized by a "messy" broad absorption from 2500–3300 cm⁻¹ due to O-H stretching in carboxylic dimers, often overlapping C-H stretches.[2][3]
The Hydrazide: The broad O-H band disappears. It is replaced by distinct N-H stretching bands (typically a doublet for the primary amine -NH₂) in the 3100–3400 cm⁻¹ region and a shift in the carbonyl frequency to lower wavenumbers due to amide resonance [1, 2].
Synthetic Pathways & Transformation Protocols
The direct conversion of the carboxylic acid to the hydrazide is thermodynamically unfavorable due to the formation of stable hydrazine salts. The standard industrial and laboratory protocol proceeds via an ester intermediate (Nucleophilic Acyl Substitution).
The Synthetic Workflow
Figure 1: Two-step synthetic pathway from acid precursor to hydrazide functional scaffold.[4][5][6][7][8]
Reflux for 6–12 hours. The excess hydrazine drives the equilibrium toward the amide-like hydrazide.
Work-up: Cool the mixture. The hydrazide typically precipitates as a solid due to lower solubility in cold ethanol compared to the starting ester. Filter, wash with cold ethanol, and recrystallize (usually from ethanol/DMF) [3, 4].
Divergent Reactivity: The "Warhead" Concept
The primary reason to synthesize the hydrazide is its versatility. While the carboxylic acid is a "dead end" without activation, the hydrazide is a reactive platform for constructing complex pharmacophores.
Reactivity Map
Figure 2: The hydrazide serves as a divergent intermediate for heterocycle synthesis and ligand design.
Significance: This is the most common derivatization. The resulting hydrazone often exhibits higher lipophilicity and improved binding affinity to targets like DNA gyrase (bacterial) due to the extended π-conjugation and the ability to chelate metal ions in the active site [5, 6].
Cyclization to 1,3,4-Oxadiazoles:
Reaction: Hydrazide + POCl₃/Carboxylic Acid or CS₂/KOH.
Significance: Oxadiazoles are bioisosteres of amides and esters but with improved metabolic stability. They are critical scaffolds in anti-cancer research [7].
Pharmacological Implications[1][12]
The shift from acid to hydrazide is rarely just for chemical curiosity; it is driven by biological necessity.
Anti-Tubercular Activity: The hydrazide moiety (-CONHNH₂) is the pharmacophore of Isoniazid , a first-line TB drug. Incorporating this into the quinoline scaffold (which itself has anti-malarial/anti-bacterial properties similar to Ciprofloxacin or Mefloquine) creates a "hybrid" drug candidate. The 8-bromo group enhances membrane permeability (lipophilicity) [5].
Metal Chelation: The hydrazide nitrogen and the carbonyl oxygen can act as a bidentate ligand. When combined with the quinoline nitrogen, these molecules can sequester essential metal ions (Fe, Cu, Zn) from pathogens or cancer cells, leading to apoptosis [8].
Toxicity Profile: Carboxylic acids can undergo glucuronidation, leading to rapid excretion. Hydrazides, while potentially toxic if hydrolyzed to free hydrazine, are generally stable in the hydrazone form, offering a longer half-life and better tissue distribution.
References
Chemistry Steps. (2023). Interpreting IR Spectra. Retrieved from [Link]
OSTI.gov. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
Desai, N. C., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]
PubMed. (2006).[9] Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Retrieved from [Link]
ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]
Strategic Targeting of Quinoline-4-Carbohydrazide Scaffolds: A Multi-Therapeutic Technical Guide
Executive Summary The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike rigid templates, this scaffold offers a tunable pharmacophore where the N-acylhydrazone linker acts as a hydrogen-bond donor/acceptor bridge, facilitating interactions with key amino acid residues in enzymes ranging from bacterial DNA gyrase to human receptor tyrosine kinases (RTKs).
This technical guide dissects the therapeutic utility of quinoline-4-carbohydrazide analogs, focusing on three primary domains: Antimicrobial Resistance (AMR) , Oncology (Kinase Inhibition) , and Inflammation (COX-2 Selectivity) . It provides researchers with mechanistic insights, structure-activity relationship (SAR) data, and validated experimental protocols.
The Chemical Space: Pharmacophore & Synthesis
The versatility of the quinoline-4-carbohydrazide core stems from its ability to facilitate
stacking (via the quinoline ring) and hydrogen bonding (via the hydrazide linker).
Synthesis Workflow
The construction of these analogs typically follows a robust Pfitzinger reaction pathway, yielding high purity intermediates.
Figure 1: Step-wise synthesis workflow for generating quinoline-4-carbohydrazide libraries.
Antimicrobial Targets: DNA Gyrase & InhA
In the context of multi-drug resistant (MDR) pathogens, quinoline-4-carbohydrazides have emerged as dual-action inhibitors.
Target A: DNA Gyrase (Bacteria)[1][2][3][4]
Mechanism: These analogs target the ATP-binding subunit (GyrB) of DNA gyrase. The quinoline ring intercalates into the DNA-enzyme complex, while the carbohydrazide moiety forms hydrogen bonds with Asp73 and water networks within the active site, stabilizing the cleaved DNA-enzyme complex and leading to bacterial cell death.
Key Data: Studies on Staphylococcus aureus have shown that specific derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide analogs) exhibit IC50 values as low as 8.45 µM against DNA gyrase, comparable to Ciprofloxacin (IC50 ~3.80 µM) [1].[1][2]
Mechanism: For Mycobacterium tuberculosis, the scaffold targets InhA, a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II). Unlike Isoniazid, which requires activation by KatG, these direct inhibitors bind to the substrate-binding loop of InhA.
SAR Insight: The introduction of a triazole or thiosemicarbazide tail to the carbohydrazide significantly enhances lipophilicity, allowing penetration of the mycobacterial cell wall [2].
Oncology: Dual EGFR/VEGFR Inhibition
The structural homology between the ATP-binding pockets of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) allows for dual targeting.
Mechanism of Action
Quinoline-4-carbohydrazides act as Type I or Type II kinase inhibitors.
ATP Competition: The scaffold occupies the adenine-binding pocket.
H-Bonding: The hydrazide nitrogen and carbonyl oxygen interact with the hinge region residues (e.g., Met793 in EGFR).
Apoptosis Induction: Inhibition prevents autophosphorylation, blocking downstream Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest at G1/S and upregulation of p53 and Caspase-9 [3].
Figure 2: Mechanism of kinase inhibition and downstream apoptotic triggering.[3][4]
Non-steroidal anti-inflammatory drug (NSAID) development focuses on sparing COX-1 (gastroprotective) while inhibiting COX-2 (pro-inflammatory).
Structural Logic: The quinoline-4-carbohydrazide scaffold is voluminous enough to fit the larger hydrophobic side pocket of COX-2 (created by the Val523 residue), which is inaccessible in COX-1 due to the bulky Ile523 residue.
Pharmacophore: Substituents at the C-2 position (e.g., methylsulfonyl phenyl) are critical for orienting the molecule into the COX-2 secondary pocket [4].[5]
Experimental Validation Protocols
To validate these targets, the following standardized protocols are recommended.
Protocol A: DNA Gyrase Supercoiling Assay
Objective: Determine the IC50 of analogs against S. aureus DNA gyrase.
Reagents: Relaxed pBR322 plasmid DNA (0.5 µg), S. aureus DNA gyrase (1 U), Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).
Reaction Setup:
Mix DNA, buffer, and test compound (varying concentrations 0.1–100 µM) in a total volume of 30 µL.
Stain with Ethidium Bromide (EtBr) and visualize under UV light.
Quantification: Measure the intensity of the supercoiled DNA band relative to the relaxed DNA band using densitometry software (e.g., ImageJ).
Protocol B: EGFR Kinase Inhibition (ELISA-based)
Objective: Quantify the inhibition of EGFR tyrosine kinase activity.[3]
Plate Preparation: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 37°C. Wash 3x with PBS-T.
Reaction:
Add ATP (10 µM), MgCl2 (5 mM), MnCl2 (1 mM), and purified EGFR enzyme (10 ng/well).
Add test compounds (dissolved in DMSO, final concentration <1%).
Incubate at 37°C for 30 minutes.
Detection:
Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate for 1 hour.
Wash 3x and add TMB substrate.
Stop reaction with 1M H2SO4 after 15 minutes.
Readout: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression analysis.
References
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
Source: ACS Omega (2023).[6][1][7][3]
URL:[Link]
Identification of new anti-mycobacterial agents based on quinoline-isatin hybrids targeting enoyl acyl carrier protein reductase (InhA).
Source: Tuberculosis (2024).[3][4][8]
URL:[Link]
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
Source: RSC Advances (2024).
URL:[Link]
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
Source: Bioorganic & Medicinal Chemistry (2009).[5]
URL:[Link]
synthesis of 8-Bromoquinoline-4-carbohydrazide from 8-bromo-isatin
Application Note: Precision Synthesis of 8-Bromoquinoline-4-carbohydrazide Part 1: Executive Summary & Strategic Analysis Objective: To provide a reproducible, high-purity synthetic protocol for 8-Bromoquinoline-4-carboh...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of 8-Bromoquinoline-4-carbohydrazide
Part 1: Executive Summary & Strategic Analysis
Objective:
To provide a reproducible, high-purity synthetic protocol for 8-Bromoquinoline-4-carbohydrazide utilizing 7-bromoisatin as the critical starting material.
Scientific Rationale:
Quinoline-4-carbohydrazides are privileged pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anti-tubercular activities.[1] The introduction of a bromine atom at the 8-position modulates the lipophilicity and electronic properties of the scaffold, potentially enhancing membrane permeability and target binding affinity (e.g., DNA gyrase inhibition).
Synthetic Strategy (The Pfitzinger Pathway):
The synthesis leverages the Pfitzinger reaction , a robust cyclization method condensing isatin derivatives with carbonyl compounds under alkaline conditions.[2]
Scaffold Construction: Reaction of 7-bromoisatin with pyruvic acid yields 8-bromoquinoline-2,4-dicarboxylic acid.
Regioselective Decarboxylation: Thermal decarboxylation selectively removes the labile 2-carboxyl group to yield the 4-carboxylic acid (cinchoninic acid derivative).
Functionalization: Esterification followed by hydrazinolysis converts the acid to the target carbohydrazide.[3]
Critical Note on Nomenclature & Regiochemistry:
Standard IUPAC numbering for isatin (indole-2,3-dione) assigns positions 4, 5, 6, and 7 to the benzenoid ring.
Mapping: The C-7 position of isatin maps to the C-8 position of the resulting quinoline.
Correction: To synthesize an 8-bromoquinoline derivative, the starting material must be 7-bromoisatin . This guide proceeds with 7-bromoisatin to ensure the correct final regioisomer.
Part 2: Detailed Experimental Protocols
Stage I: Scaffold Synthesis & Decarboxylation
Target: 8-Bromoquinoline-4-carboxylic acid
Mechanism: Base-catalyzed ring opening of isatin to isatinate, followed by condensation with pyruvic acid and cyclization.
Dissolve the carboxylic acid (5 mmol) in absolute ethanol (30 mL).
Add conc. H₂SO₄ (0.5 mL) dropwise.
Reflux for 8–10 hours.
Workup: Concentrate the solvent under reduced pressure.[5][6] Pour residue into ice water containing NaHCO₃ (to neutralize acid).
Isolation: Extract with Ethyl Acetate (3x) or filter the precipitate if solid. Dry over Na₂SO₄ and evaporate.[5] Yields Ethyl 8-bromoquinoline-4-carboxylate .
Hydrazinolysis:
Dissolve the ester (5 mmol) in ethanol (20 mL).
Add Hydrazine Hydrate (25 mmol, 5 eq) carefully.
Reflux for 4–6 hours. A solid precipitate usually forms during the reaction.
Isolation: Filter the solid product. Wash copiously with cold ethanol and ether to remove excess hydrazine.
Purification: Recrystallize from ethanol/water if necessary.
Key Data Points:
Parameter
Specification
Hydrazine Stoichiometry
5.0 equivalents (Excess drives equilibrium)
Reaction Time
4–6 Hours (Reflux)
Final Product MP
typically >220°C (decomposition)
| Overall Yield | 70–85% (from acid) |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the chemical logic and flow from precursor to target.
Caption: Synthetic pathway from 7-bromoisatin to 8-bromoquinoline-4-carbohydrazide via Pfitzinger cyclization.
Part 4: Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete condensation or ring opening.
Ensure KOH concentration is sufficient (33%) and reflux time is adequate (>12h).
Incomplete Decarboxylation
Temperature too low.
The 2-COOH removal requires high activation energy. Use nitrobenzene (bp 210°C) or diphenyl ether. Do not use ethanol/water for this step.
Sticky/Oily Ester
Residual acid or solvent.
Wash the organic layer thoroughly with NaHCO₃. Dry well before hydrazinolysis.
Hydrazide Solubility
Product is highly polar.
The product may not precipitate if too much solvent is used. Concentrate the reaction mixture or add cold ether to induce precipitation.
Part 5: References
Pfitzinger Reaction Mechanism & Applications:
Manske, R. H. (1942).[8] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[8]
Synthesis of Quinoline-4-carboxylic Acids:
Lahna, O., et al. (2022).[7] Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.[7]
Biological Activity of Quinoline Carbohydrazides:
Abdel-Aziz, S. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17856–17871.
Decarboxylation Protocols:
Ghasemi, B., et al. (2020).[7] Efficient One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives. Journal of Chemistry.
Application Note: Synthesis Protocol for 8-Bromoquinoline-4-carbohydrazide Hydrazones
Executive Summary This application note details the optimized protocol for the condensation of 8-bromoquinoline-4-carbohydrazide with various substituted aromatic aldehydes to form Schiff base derivatives (hydrazones). T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for the condensation of 8-bromoquinoline-4-carbohydrazide with various substituted aromatic aldehydes to form Schiff base derivatives (hydrazones). These scaffolds are critical in medicinal chemistry, exhibiting potent biological activities including DNA gyrase inhibition, antimicrobial efficacy, and anti-tubercular properties. The 8-bromo substituent provides a unique handle for further structural diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making this protocol a foundational step in library generation.
Scientific Context & Reaction Mechanism[1][2][3]
The Chemical Scaffold
The reaction involves the condensation of the terminal amino group of the hydrazide with the carbonyl carbon of an aromatic aldehyde. This transformation is acid-catalyzed and proceeds via an addition-elimination mechanism.
Nucleophile: The terminal nitrogen (
) of the hydrazide. The adjacent amide nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl.
Electrophile: The carbonyl carbon of the aromatic aldehyde.
Catalyst: Glacial acetic acid serves a dual role: it protonates the aldehyde oxygen to increase electrophilicity and assists in the dehydration step.
Reaction Mechanism Diagram
The following diagram illustrates the stepwise acid-catalyzed mechanism:
Figure 1: Acid-catalyzed condensation mechanism for hydrazone formation.
Experimental Protocol
Materials & Reagents
Reagent
Role
Specifications
8-Bromoquinoline-4-carbohydrazide
Limiting Reagent
Synthesized from ester precursor (See Ref 1)
Aromatic Aldehyde
Reactant
1.0 – 1.2 equivalents; High purity (>98%)
Ethanol (EtOH)
Solvent
Absolute (99.8%) or 95%; Main reaction medium
Glacial Acetic Acid
Catalyst
ACS Reagent grade; 3-5 drops per mmol
DMF (Dimethylformamide)
Co-solvent
Optional; use if 8-bromo derivative is insoluble in EtOH
Standard Operating Procedure (SOP)
Step 1: Reactant Dissolution
Weigh 1.0 mmol of 8-bromoquinoline-4-carbohydrazide into a 50 mL round-bottom flask (RBF).
Add 15–20 mL of absolute ethanol.
Note: The 8-bromo substituent significantly reduces solubility compared to the unsubstituted quinoline. If the solid does not disperse well, add 2–3 mL of DMF to facilitate dissolution.
Add 1.0–1.1 mmol (1.0–1.1 eq) of the appropriate aromatic aldehyde.
Step 2: Catalysis & Reaction
Add 3–5 drops of glacial acetic acid to the mixture.
Equip the RBF with a magnetic stir bar and a reflux condenser.
Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring.
Maintain reflux for 3 to 6 hours .
Monitoring: Check progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9 v/v). The hydrazide spot (lower
) should disappear, and a new product spot (higher ) should appear.
Step 3: Work-up & Isolation
Allow the reaction mixture to cool slowly to room temperature.
Observation: A heavy precipitate (the hydrazone) typically forms upon cooling.
If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure or pour the mixture onto 50 g of crushed ice with stirring.
Filter the solid using a Büchner funnel under vacuum.
Wash the filter cake sequentially with:
Cold water (
mL) – removes acid and water-soluble impurities.
Cold ethanol (
mL) – removes unreacted aldehyde.
Diethyl ether (
mL) – facilitates drying.
Step 4: Purification
Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture (4:1) .
Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
Characterization & Data Interpretation
Successful synthesis is validated by the following spectroscopic markers.
Proton NMR (
H NMR, DMSO-
)
Amide Proton (-CONH-): A sharp singlet appearing downfield between
11.5 – 12.5 ppm (DO exchangeable).
Imine Proton (-N=CH-): A diagnostic singlet between
8.4 – 8.8 ppm .
Quinoline Protons:
H-2 (adjacent to quinoline N): Singlet or doublet around
9.0 – 9.2 ppm .
Aromatic ring protons: Multiplets in the
7.5 – 8.5 ppm range.
Aldehyde Ring Protons: Pattern depends on substitution (e.g., para-substituted rings show two doublets).
Infrared Spectroscopy (FT-IR)
N-H Stretch: 3150 – 3350 cm
(Single band).
C=O Stretch (Amide I): 1640 – 1670 cm
(Strong).
C=N Stretch (Imine): 1590 – 1610 cm
(Medium/Sharp).
Absence: The doublet peak of the primary amine (
) from the starting hydrazide (3200-3400 cm) must be absent.
Mass Spectrometry (ESI-MS)
Expect molecular ion peaks
and in a 1:1 ratio due to the and isotopes. This isotopic pattern is a definitive confirmation of the 8-bromo moiety's integrity.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
High solubility of product
Pour reaction mixture into ice-cold water (10x volume) to force precipitation.
Incomplete Reaction
Steric hindrance of aldehyde
Increase reflux time to 12h; add more catalyst (AcOH); switch solvent to n-Propanol (higher boiling point).
Starting Material Remains
Poor solubility of Hydrazide
Use DMF/Ethanol (1:3) mixture as solvent. Ensure vigorous stirring.
Impure Product (TLC trail)
Hydrolysis of product
Avoid excess water in workup; dry precipitate thoroughly; recrystallize immediately.
References
Abu-Melha, S. (2023).[1][2] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 18063–18078.
Mandewale, M. C., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.[3] Bioinorganic Chemistry and Applications, 2016, 1-13.
Desai, N. C., et al. (2023). Synthesis, Characterization and Biological Evaluation of Substituted Some Novel Quinoline Derivatives Baring Hydrazone Moiety. World Scientific News, 182, 1-15.
Rashed, M., et al. (2012). Review of Biological Activities of Hydrazones. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-7.
Application Note: High-Efficiency Synthesis of 8-Bromoquinoline-4-carbohydrazide Schiff Bases via Microwave Irradiation
Executive Summary This application note details a robust, optimized protocol for the synthesis of 8-bromoquinoline-4-carbohydrazide Schiff bases. While traditional reflux methods for Schiff base condensation often requir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, optimized protocol for the synthesis of 8-bromoquinoline-4-carbohydrazide Schiff bases. While traditional reflux methods for Schiff base condensation often require 3–8 hours, this microwave-assisted protocol reduces reaction times to 2–5 minutes while significantly improving yield and purity.
The 8-bromoquinoline scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antiviral properties. This guide provides a complete workflow from the Pfitzinger synthesis of the core scaffold to the final microwave-assisted condensation, designed for researchers in drug discovery and organic synthesis.
Introduction & Mechanistic Insight
The Chemistry of the Scaffold
The synthesis targets the 8-bromoquinoline-4-carbohydrazide core. The presence of the bromine atom at the C8 position is strategic; halogens often enhance lipophilicity and metabolic stability, while providing a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura). The hydrazide linker serves as a hydrogen bond donor/acceptor, crucial for binding affinity in enzyme active sites.
Why Microwave Irradiation?
Traditional Schiff base formation involves the condensation of a primary amine (hydrazide) and a carbonyl (aldehyde) with the elimination of water. Under thermal reflux, this equilibrium process is slow.
Microwave Dielectric Heating accelerates this via:
Dipolar Polarization: Polar solvents (Ethanol) align with the oscillating electric field, generating internal heat almost instantaneously.
Arrhenius Rate Enhancement: The rapid "superheating" effect overcomes the activation energy barrier (
) faster than convective heating.
Solvent Efficiency: The protocol utilizes ethanol, a green solvent that couples efficiently with 2.45 GHz microwave energy.
Aldehydes: Various aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) for the final diversity step.
Instrumentation
Microwave Reactor: Monomode or Multimode synthesizer (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves can be used but lack temperature control; a dedicated reactor is recommended for reproducibility.
Analysis:
H-NMR (300/400 MHz), FT-IR (KBr pellet), TLC (Silica gel ).
Experimental Workflow
The synthesis follows a linear 4-step pathway. Steps 1-3 build the "Key Intermediate" (Hydrazide). Step 4 is the microwave-assisted diversity step.
Step 1: Scaffold Synthesis (Pfitzinger Reaction)
Objective: Synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid.
Dissolve 7-bromoisatin (10 mmol) in 33% aqueous KOH (20 mL).
Add Acetone (10 mmol) slowly with stirring.
Reflux the mixture for 24 hours (Traditional) or irradiate at 140°C for 20 mins (Microwave).
Cool and acidify with dilute HCl to pH 4–5.
Filter the precipitate (The Acid), wash with cold water, and dry.[1]
Checkpoint: The Pfitzinger reaction opens the isatin ring and condenses with the ketone to form the quinoline ring [1, 2].[2]
Step 2: Esterification
Objective: Synthesis of Ethyl 8-bromo-2-methylquinoline-4-carboxylate.
Suspend the Acid (from Step 1) in absolute Ethanol (30 mL).
Add conc.
(1 mL) as catalyst.
Reflux for 6–8 hours.
Neutralize with
, extract with ethyl acetate, and evaporate solvent to yield the Ester .
Step 3: Hydrazide Formation
Objective: Synthesis of 8-bromo-2-methylquinoline-4-carbohydrazide.
Dissolve the Ester (10 mmol) in Ethanol (20 mL).
Add Hydrazine Hydrate (99%, 20 mmol) dropwise.
Reflux for 4 hours.
Cool to room temperature. The Carbohydrazide will precipitate as a solid.
Filter, wash with cold ethanol, and dry.
Validation: IR spectrum should show doublet peaks around 3200–3300
().
Step 4: Microwave-Assisted Schiff Base Condensation (The Protocol)
Objective: Library generation of Schiff bases.
Protocol:
Preparation: In a 10 mL microwave vial, mix:
Carbohydrazide (Step 3 product, 1.0 mmol)
Aromatic Aldehyde (1.0 mmol)
Solvent: Absolute Ethanol (2–3 mL). Minimal solvent ensures high concentration and better microwave coupling.
Catalyst: Glacial Acetic Acid (2–3 drops).
Irradiation: Cap the vial. Irradiate using the following parameters:
Power: 150 W – 300 W (Dynamic mode).
Temperature Limit: 80°C.
Time: 2 – 4 minutes.
Note: If using a domestic microwave (not recommended for GMP), use "Low" power in 30-second bursts to prevent solvent superheating/explosion.
Work-up: Cool the vial in an ice bath. The Schiff base usually precipitates immediately upon cooling.
Purification: Filter the solid. Recrystallize from hot ethanol if necessary.
Visualizing the Pathway
The following diagram illustrates the chemical pathway and the logic flow of the microwave synthesis.
Caption: Figure 1. Synthetic pathway from 7-bromoisatin to the final Schiff base, highlighting the microwave-assisted condensation step.
Results: Conventional vs. Microwave Method[3][4][5][6]
The following data compares the efficiency of the microwave protocol against traditional thermal reflux for a representative derivative (e.g., using 4-chlorobenzaldehyde).
Parameter
Conventional Reflux
Microwave Assisted (This Protocol)
Improvement Factor
Reaction Time
3 – 5 Hours
2 – 4 Minutes
~90x Faster
Solvent Volume
20 – 30 mL
2 – 3 mL
10x Less Waste
Yield (%)
65 – 72%
88 – 94%
+20% Yield
Purity (TLC)
Moderate (Side products)
High (Clean spot)
Simplified Workup
Energy Usage
High (Continuous heat)
Low (Pulse energy)
Eco-friendly
Characterization & Validation
To ensure the protocol was successful, the following validation criteria must be met:
Thin Layer Chromatography (TLC)[1]
Mobile Phase: Chloroform:Methanol (9:1).
Observation: The starting material (Hydrazide) will have a lower
value due to the polar group. The product (Schiff Base) will show a higher and a distinct spot under UV light.
Spectroscopy (Expected Signals)
FT-IR:
Disappearance of the
doublet (3200–3300 ).
Appearance of a strong Azomethine (-CH=N-) stretch at 1600–1620
7.0 – 8.5 ppm: Aromatic protons of the quinoline and aldehyde rings.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Incomplete coupling of MW energy.
Ensure solvent is polar (Ethanol). Do not use non-polar solvents like Hexane in MW.
Vial Explosion/Leak
Overheating or sealed vessel pressure.
Use a dedicated MW vial with a pressure release cap. Do not fill >50% volume.
Sticky Product
Impurities or excess aldehyde.
Recrystallize from hot Ethanol/DMF mixture. Wash precipitate thoroughly with ether.
No Reaction
Steric hindrance on aldehyde.
Increase MW time to 5–8 mins or power to 300W. Add more acetic acid catalyst.
References
Pfitzinger, W. (1886).[4] Journal für Praktische Chemie, 33, 100. (Foundational Pfitzinger Reaction).
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link
Khedr, A. M., et al. (2022).[5][6] "Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds...". Bentham Science. Link
Jadhav, S. A., et al. (2022).[7] "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract...". ACS Omega, 7(51), 47801–47812. Link
Asian Journal of Chemistry. (2013). "Synthesis of Novel Schiff Bases by Microwave Irradiation...". Asian J. Chem., 25(15), 8643-8646.[8] Link[8]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Procedure for Synthesizing Transition Metal Complexes of Quinoline Hydrazones
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Inorganic Chemists, Drug Discovery Researchers
Abstract
This application note details a robust, modular protocol for the synthesis of transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) derived from quinoline hydrazone ligands. These complexes have emerged as critical scaffolds in medicinal chemistry, exhibiting potent anti-tubercular, anti-cancer, and anti-microbial properties due to their ability to intercalate DNA and inhibit metalloenzymes. This guide covers the entire workflow: from the organic condensation of the ligand to the inorganic chelation, followed by a multi-modal characterization suite.
Introduction & Coordination Chemistry
Quinoline hydrazones act as versatile chelating agents, typically functioning as tridentate ligands (NNO or ONN donors). The coordination mode is dictated by the specific aldehyde used during ligand synthesis and the pH of the reaction medium.
Neutral Conditions: The ligand often coordinates in the keto form (amido-nitrogen coordination).
Basic Conditions: Deprotonation induces the enol form, leading to the formation of neutral, highly stable inner-complex salts.
Mechanism of Action (Biological)
The pharmacological efficacy of these complexes stems from the Chelation Theory (Tweedy’s Theory). Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and possible
-electron delocalization over the chelate ring. This increases the lipophilic character of the metal chelate, favoring permeation through lipid layers of bacterial/cancer cell membranes.
Phase I: Ligand Synthesis (Organic Phase)
The synthesis of the quinoline hydrazone ligand is a Schiff base condensation reaction.[1][2][3] The most reliable pathway involves reacting quinoline-2-carbohydrazide with a substituted aromatic aldehyde (e.g., o-hydroxyacetophenone or salicylaldehyde).
Workflow Diagram: Ligand Synthesis
Figure 1: Step-wise organic synthesis pathway from the carboxylic acid precursor to the final hydrazone ligand.
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of quinoline-2-carbohydrazide in 30 mL of hot absolute ethanol.
Addition: Add 10 mmol of the aromatic aldehyde dropwise with constant stirring.
Catalysis: Add 3–5 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
Reflux: Attach a reflux condenser and heat the mixture at 78–80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Isolation: Cool the reaction mixture to room temperature. The Schiff base ligand typically precipitates as a colored solid.
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.
Yield Check: Dry in a vacuum desiccator over anhydrous
.
Phase II: Metal Complexation (Inorganic Phase)
This phase involves the chelation of the transition metal ion by the hydrazone ligand.[4] The stoichiometry (1:1 vs 1:2) and geometry (Tetrahedral, Square Planar, Octahedral) depend on the metal salt used and the reaction conditions.
Workflow Diagram: Complexation
Figure 2: General workflow for the synthesis of transition metal complexes.
Detailed Protocol: General Complexation
Reagents:
Hydrazone Ligand (2 mmol)
Metal Salt (
, , etc.) (1 mmol for 1:2 complex; 2 mmol for 1:1 complex)
Solvent: Ethanol or Methanol (HPLC Grade)
Buffer (Optional): Sodium Acetate or Ammonia solution
Procedure:
Ligand Solution: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot ethanol. Ensure complete dissolution (sonicate if necessary).
Metal Solution: Dissolve the stoichiometric amount of metal salt in 10 mL of ethanol.
Note: For Copper(II) complexes, chloride salts are common. For Zinc(II) and Nickel(II), acetates are preferred to avoid strong acidic byproducts.
Reaction: Add the metal salt solution dropwise to the hot ligand solution while stirring magnetically.
pH Adjustment (Critical Step):
If the ligand contains a phenolic -OH group (e.g., derived from salicylaldehyde), the complexation often requires deprotonation to form a neutral species. Add a dilute solution of Sodium Acetate or Ammonia until pH
6.5–7.0.
Reflux: Reflux the mixture for 3–5 hours. A distinct color change (e.g., Green
Dark Brown for Cu) indicates complex formation.
Isolation: Cool to room temperature. The complex usually precipitates. If not, reduce solvent volume by 50% using a rotary evaporator.
Washing: Filter the solid. Wash thoroughly with:
Hot water (to remove excess metal salts/buffer).
Warm ethanol (to remove unreacted ligand).
Diethyl ether (to facilitate drying).
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Characterization & Structural Validation
Trustworthiness in synthesis is established through rigorous characterization. Below is the expected data profile for a successful synthesis.
Spectroscopic Data Summary
Technique
Parameter
Expected Observation (Ligand Complex)
Structural Insight
FT-IR
(Azomethine)
Shift to lower frequency ()
Indicates coordination via Azomethine Nitrogen.
FT-IR
(Amide)
Shift to lower frequency OR disappearance (enolization)
Indicates coordination via Carbonyl Oxygen (keto) or Enolic Oxygen.
FT-IR
New bands appear at 400–600 cm⁻¹
Confirms metal-ligand bond formation.
1H NMR
signals
Disappearance of phenolic or hydrazide
Confirms deprotonation and coordination.
UV-Vis
d-d Transitions
Bands in visible region (e.g., 600 nm for Cu)
Determines geometry (Octahedral vs. Square Planar).
Solution: The complex might be soluble in hot ethanol. Concentrate the solution to 1/3 volume and cool in an ice bath overnight. Alternatively, add cold petroleum ether to induce precipitation.
Problem: Sticky/Gummy product.
Solution: This indicates trapped solvent or impurities. Triturate the gum with diethyl ether or hexane and scratch the flask walls with a glass rod to induce crystallization.
Problem: Low Yield.
Solution: Ensure the pH is optimized. If the pH is too low, the phenolic proton may not dissociate, preventing chelation.
References
BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. Retrieved from
Mandewale, M. C., et al. (2018). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. Retrieved from
El-Sherif, A. A. (2011). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 16(10). Retrieved from
Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences.
Soltani, B., et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Retrieved from
antimicrobial susceptibility testing of 8-Bromoquinoline-4-carbohydrazide derivatives
Application Note: Antimicrobial Susceptibility Profiling of 8-Bromoquinoline-4-carbohydrazide Derivatives Abstract The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Antimicrobial Susceptibility Profiling of 8-Bromoquinoline-4-carbohydrazide Derivatives
Abstract
The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. 8-Bromoquinoline-4-carbohydrazide derivatives represent a promising class of antimicrobial agents, leveraging the lipophilicity of the halogenated quinoline scaffold and the hydrogen-bonding capacity of the hydrazide linker. This guide provides a standardized workflow for evaluating the antimicrobial efficacy of these compounds. It details protocols for stock preparation, Minimum Inhibitory Concentration (MIC) determination via broth microdilution, Minimum Bactericidal Concentration (MBC) assays, and Time-Kill kinetics, grounded in CLSI M07-A10 standards but adapted for hydrophobic synthetic derivatives.
Introduction & Mechanism of Action
The Pharmacophore
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of established antibiotics like ciprofloxacin. The specific modification at the 8-position with a bromine atom enhances lipophilicity (LogP), facilitating membrane permeation, while the 4-carbohydrazide moiety acts as a versatile linker for hydrazone formation, capable of chelating metal ions and interacting with biological targets via hydrogen bonding [1, 2].
Mechanism of Action: DNA Gyrase Inhibition
Research indicates that quinoline-4-carbohydrazide derivatives primarily exert their antibacterial effect by targeting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [3, 4]. Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, some hydrazide derivatives may act by blocking the ATP-binding site of the GyrB subunit, although intercalation mechanisms are also proposed for planar systems [5].
Figure 1: Proposed Mechanism of Action Pathway
Caption: Hypothetical mechanism of action for quinoline-carbohydrazide derivatives targeting bacterial DNA replication machinery.[1]
Compound Handling & Preparation
Critical Challenge: 8-Bromoquinoline derivatives are often highly lipophilic and poorly soluble in aqueous media. Improper solubilization leads to microprecipitation in the assay plate, causing false-negative results (scattering light similar to bacterial growth).
Solubility Limit: Typically 10–20 mg/mL in 100% DMSO.
Assay Tolerance: Bacteria generally tolerate up to 1% DMSO. However, for sensitive strains, aim for ≤0.5% final concentration .
Stock Solution Protocol
Weighing: Weigh approximately 2–5 mg of the solid derivative into a sterile microcentrifuge tube.
Dissolution: Add sufficient 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL) .
Note: If the compound does not dissolve immediately, vortex for 60 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5–10 minutes.
Sterilization: Do NOT use syringe filters for hydrophobic compounds unless necessary, as the compound may bind to the membrane (especially nylon or cellulose). If filtration is required, use PTFE or PVDF filters, but validate recovery first. It is preferable to prepare stocks aseptically using sterile DMSO.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Comparator: Ciprofloxacin (Stock 1 mg/mL in 0.1N HCl/Water).
Experimental Workflow
Figure 2: Broth Microdilution Workflow
Caption: Step-by-step workflow for determining MIC via broth microdilution.
Detailed Procedure
Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:40 in CAMHB to get 256 µg/mL (Final DMSO = 2.5%).
Check: Ensure no precipitation occurs upon adding broth. If precipitate forms, lower the starting concentration.
Plate Setup:
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
Add 200 µL of the 256 µg/mL intermediate solution to column 1.
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.
Column 11: Growth Control (Broth + Bacteria + DMSO vehicle).
Column 12: Sterility Control (Broth only).
Result: Test range is typically 128 µg/mL to 0.25 µg/mL .
Inoculum Preparation:
Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.
Inoculation:
Add 100 µL of the diluted inoculum to wells in columns 1–11.
Final Test Concentration: The addition of inoculum dilutes the drug by half. The top well is now 64 µg/mL (or 128 µg/mL if setup adjusted). Final bacterial density is 5 x 10^5 CFU/mL .
Incubation: Seal with a gas-permeable film and incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
Reading:
Visual: Look for the "button" of growth at the bottom.[3] MIC is the lowest concentration with no visible growth .[3]
Precipitation Check: If the high-concentration wells are cloudy but the lower ones are clear, check if the cloudiness settles (precipitation) or swirls (bacteria).
MBC Endpoint: The lowest concentration that kills ≥99.9% of the initial inoculum. (For a 5 x 10^5 CFU/mL start, <5 colonies in a 10 µL spot usually indicates >99.9% kill).
Interpretation:
MBC/MIC ≤ 4: Bactericidal.
MBC/MIC > 4: Bacteriostatic.
Protocol 3: Time-Kill Kinetics
Purpose: Evaluate the rate of bactericidal activity over time.
Setup: Prepare tubes with CAMHB containing the derivative at 1x MIC and 4x MIC . Include a Growth Control (no drug).[3]
Inoculum: Add bacteria to a final density of ~5 x 10^5 CFU/mL.
Incubation: Incubate at 37°C with shaking (150 rpm).
Sampling: Remove aliquots (100 µL) at T = 0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute aliquots in saline and plate on MHA for CFU counting.
Analysis: Plot Log10 CFU/mL vs. Time. A decrease of ≥3 Log10 CFU/mL constitutes bactericidal activity.
Data Presentation & Interpretation
Interpreting MIC Results
Since there are no official breakpoints for novel 8-bromoquinoline derivatives, efficacy is comparative.
Table 1: General Activity Classification for Novel Small Molecules
MIC Range (µg/mL)
Classification
Action Required
< 10
Highly Active
Proceed to MBC & Toxicity testing.
10 – 64
Moderately Active
Optimize structure (SAR).
> 64
Inactive / Low Potency
Check solubility; likely not a viable lead.
Example Data Reporting
Compound ID
R-Group
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
MBC/MIC Ratio
Phenotype
8-Br-Q-1
Phenyl
4.0
64.0
2
Bactericidal
8-Br-Q-2
4-NO2-Phenyl
2.0
32.0
4
Bactericidal
Ciprofloxacin
(Control)
0.5
0.015
1
Bactericidal
References
Desai, N. C., et al. (2023).[5][6][7] "Synthesis and antimicrobial screening of new quinoline-based hydrazone derivatives." Medicinal Chemistry Research.
Mishra, A., et al. (2023).[5] "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action."[8][9] ChemistrySelect.
Eswaran, S., et al. (2010). "Novel quinoline-4-carbohydrazide hydrazone derivatives: Synthesis and antimicrobial activity." European Journal of Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Ajani, O. O., et al. (2022). "Microwave-assisted synthesis and antimicrobial evaluation of 8-hydroxyquinoline derivatives." Beni-Suef University Journal of Basic and Applied Sciences.
BenchChem Application Notes. (2023). "Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives."
Disclaimer: This protocol is intended for research use only. All novel compounds should be handled as potential biohazards and chemical irritants. Consult your institution's Chemical Hygiene Plan before use.
Precision Protocol: Cytotoxic Evaluation of Quinoline-4-Carbohydrazide via MTT Assay
Abstract & Scope This application note details the optimized protocol for evaluating the cytotoxic potential of quinoline-4-carbohydrazide derivatives using the MTT assay. While the MTT assay is a standard tool for cell...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocol for evaluating the cytotoxic potential of quinoline-4-carbohydrazide derivatives using the MTT assay. While the MTT assay is a standard tool for cell viability, quinoline derivatives present specific physicochemical challenges—namely poor aqueous solubility and intrinsic reductive potential (due to the hydrazide moiety)—that can lead to artifactual data.
This guide moves beyond generic protocols to address these compound-specific nuances, ensuring reproducible IC50 determination. It is designed for researchers investigating the anticancer potential of quinolines, specifically their role in DNA intercalation , Topoisomerase inhibition , and EGFR kinase signaling modulation .
Mechanistic Context
Quinoline-4-carbohydrazides are hybrid scaffolds often designed to target multiple pathways simultaneously. Understanding this mechanism is crucial for selecting appropriate incubation times and cell lines.
Mode of Action
The quinoline core facilitates DNA intercalation, while the hydrazide linker often acts as a pH-sensitive "warhead" or hydrogen bond donor in the active sites of kinases (e.g., EGFR).
Primary Target: DNA Gyrase/Topoisomerase II (leading to replication fork arrest).
Outcome: Mitochondrial dysfunction and caspase-dependent apoptosis.
Pathway Visualization
The following diagram illustrates the dual-mechanism pathway triggered by quinoline-4-carbohydrazide treatment.
Caption: Dual-mechanism of action showing nuclear DNA damage and cytoplasmic kinase inhibition converging on mitochondrial apoptosis.
Pre-Assay Validation (Critical Step)
Do not skip this section. Quinoline-4-carbohydrazides are prone to false positives due to chemical interference.
Solubility Check
Quinoline derivatives are hydrophobic. Precipitation during the assay causes light scattering, which the plate reader interprets as "absorbance," falsely elevating viability readings.
Stock Solvent: 100% DMSO (Anhydrous).
Max Final DMSO: < 0.5% (v/v) in culture wells.
Test: Dilute compound to 100 µM in culture media. Incubate at 37°C for 2 hours. Inspect under a microscope for crystals. If crystals form, the concentration is too high for an IC50 curve; adjust range (e.g., max 50 µM).
Chemical Interference (Abiotic Reduction)
The hydrazide moiety (-CONHNH2) is a reducing agent. It can chemically reduce MTT to purple formazan without live cells.[1][2]
Control Experiment:
Prepare media without cells.
Add Compound (highest concentration) + MTT.
Incubate for 4 hours.
Result: If the media turns purple, the compound chemically reduces MTT.[1]
Correction: You must wash cells with PBS before adding MTT in the actual assay (see Step 4.4).
Detailed Experimental Protocol
Materials
Reagent
Specification
Purpose
Test Compound
Quinoline-4-carbohydrazide (>95% purity)
Cytotoxic agent
MTT Reagent
5 mg/mL in PBS (0.22 µm filtered)
Viability indicator
Solubilization Buffer
100% DMSO
Dissolves formazan & quinoline
Positive Control
Doxorubicin or Cisplatin
Assay validation
Cell Lines
Cancer (e.g., MCF-7, HepG2) & Normal (e.g., HEK293)
Selectivity index calculation
Workflow Diagram
This workflow integrates the specific wash steps required for hydrazide compounds.
Caption: Optimized MTT workflow with conditional wash step to prevent chemical interference.
Step-by-Step Methodology
Day 1: Cell Seeding
Harvest exponential phase cells.
Seed 5,000–10,000 cells/well in 100 µL complete media.
Expert Tip: Avoid the outer wells (Edge Effect). Fill them with sterile PBS.
Incubate 24h at 37°C, 5% CO₂ to allow attachment.
Day 2: Compound Treatment
Stock Prep: Dissolve Quinoline-4-carbohydrazide in DMSO to 10-20 mM.
Dilution: Prepare 2x serial dilutions in culture media.
Range: Typically 0.1 µM to 100 µM.
Vehicle Control: Media + DMSO (match the highest DMSO % in treatment wells).
Positive Control: Doxorubicin (1 µM - 10 µM).
Aspirate old media carefully.
Add 100 µL of treatment media to wells (Triplicates).
Day 3/4: Incubation
Incubate for 48 to 72 hours .[3] Quinoline derivatives often require longer exposure to manifest DNA-damage-induced apoptosis compared to direct membrane disruptors.
Day 4/5: MTT Assay
The Wash (If Step 3.2 was positive): Carefully aspirate drug media. Wash cells gently once with 100 µL warm PBS to remove the reductive hydrazide compound.
Why DMSO? Acidified isopropanol is sometimes used, but DMSO is superior for solubilizing the hydrophobic quinoline residues that might have co-precipitated.
Shake plate for 10–15 mins (protected from light).
Reference Wavelength: 630 nm (subtracts background from plastic/debris).
Data Analysis
Calculate Cell Viability (%) for each concentration:
OD_blank: Media + MTT + DMSO (No cells).
OD_control: Cells + DMSO vehicle (No drug).
IC50 Determination:
Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Troubleshooting Guide
Specific issues related to Quinoline-4-carbohydrazides.
Observation
Probable Cause
Solution
High Background (No Cells)
Hydrazide reduced MTT
Mandatory: Wash cells with PBS before adding MTT.
Precipitate in Wells
Compound insolubility
Lower max concentration; Check stock in 100% DMSO.
Erratic Replicates
Pipetting or Edge Effect
Use multichannel pipettes; Exclude outer wells.
Color Interference
Compound is colored
Use "Compound Control" wells (Cells + Compound, No MTT) and subtract this OD.
Low Sensitivity
Short incubation
Extend drug exposure to 72h; Quinolines are slow-acting.
Safety & Disposal
Cytotoxicity: Quinoline-4-carbohydrazides are potential DNA intercalators. Handle as mutagenic.
MTT: Toxic and light-sensitive.[1] Wear gloves and mask.
Disposal: All liquid waste containing MTT and quinolines must be incinerated or disposed of as hazardous chemical waste.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Stockert, J. C., et al. (2012). Assays for viability: a comparative study of the MTT- and resazurin-based protocols. Acta Histochemica, 114(8), 785-796.
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Peng, F., et al. (2016). Quinoline derivatives as potent anticancer agents: A review of the literature. Current Medicinal Chemistry, 23(10), 1063-1110. (Context on Quinoline Mechanism).
Vellonen, K. S., et al. (2004). Interference of compounds with the MTT assay. Journal of Pharmacological and Toxicological Methods, 49(1), 63-64. (Reference for Chemical Interference).
Synthesis of Novel 1,3,4-Oxadiazole Derivatives from 8-Bromoquinoline-4-carbohydrazide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel 1,3,4-oxadiazole derivatives incorporating...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel 1,3,4-oxadiazole derivatives incorporating an 8-bromoquinoline scaffold. Quinoline and 1,3,4-oxadiazole moieties are privileged structures in medicinal chemistry, frequently associated with a wide range of pharmacological activities.[1] The combination of these two heterocyclic systems into a single molecular entity presents a promising strategy for the discovery of new therapeutic agents with potentially enhanced or novel biological profiles, including anticancer, antimicrobial, and antifungal activities.[2][3] This document outlines the multi-step synthesis of the key intermediate, 8-Bromoquinoline-4-carbohydrazide, followed by established and reliable protocols for its cyclization into various 2,5-disubstituted 1,3,4-oxadiazoles. The rationale behind the synthetic strategies and the critical experimental parameters are discussed in detail to ensure reproducibility and successful implementation in a research setting.
Introduction: The Synergy of Quinoline and 1,3,4-Oxadiazole Scaffolds
The quinoline ring system is a fundamental heterocyclic motif found in a plethora of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Similarly, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to drug candidates.[4] Compounds containing the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer activities.
The molecular hybridization of these two pharmacophores is a well-established strategy in drug design to create novel molecules with potentially synergistic or unique biological activities. This guide focuses on the synthesis of such hybrids, starting from the key building block, 8-Bromoquinoline-4-carbohydrazide.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the crucial intermediate, 8-Bromoquinoline-4-carbohydrazide. The second stage focuses on the cyclization of this carbohydrazide to form the desired 1,3,4-oxadiazole ring with various substituents.
Figure 1: General workflow for the synthesis of 1,3,4-oxadiazole derivatives from 8-Bromoquinoline-4-carboxylic acid.
Stage 1: Synthesis of 8-Bromoquinoline-4-carbohydrazide
This stage details the preparation of the key starting material. The synthesis begins with the commercially available 8-bromoquinoline-4-carboxylic acid, which is first converted to its ethyl ester, followed by hydrazinolysis to yield the desired carbohydrazide.
Protocol 1: Esterification of 8-Bromoquinoline-4-carboxylic acid
Rationale: The carboxylic acid is converted to an ester to facilitate the subsequent reaction with hydrazine hydrate. The esterification is typically acid-catalyzed, with sulfuric acid being a common and effective catalyst.
Materials:
8-Bromoquinoline-4-carboxylic acid
Absolute ethanol
Concentrated sulfuric acid
Sodium bicarbonate (saturated solution)
Anhydrous sodium sulfate
Rotary evaporator
Magnetic stirrer with heating plate
Reflux condenser
Procedure:
In a round-bottom flask, suspend 8-bromoquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).
With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
The precipitated solid, ethyl 8-bromoquinoline-4-carboxylate, is collected by filtration, washed thoroughly with water, and dried.
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Hydrazinolysis of Ethyl 8-bromoquinoline-4-carboxylate
Rationale: The ester is converted to the corresponding carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically performed in an alcoholic solvent.
Materials:
Ethyl 8-bromoquinoline-4-carboxylate
Hydrazine hydrate (99-100%)
Ethanol
Magnetic stirrer with heating plate
Reflux condenser
Procedure:
Dissolve ethyl 8-bromoquinoline-4-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath. The precipitated 8-Bromoquinoline-4-carbohydrazide is collected by filtration.
Wash the solid with cold ethanol and dry to obtain the pure product.
Stage 2: Synthesis of 1,3,4-Oxadiazole Derivatives
This stage describes two common and effective methods for the cyclization of 8-Bromoquinoline-4-carbohydrazide into the 1,3,4-oxadiazole ring system.
Protocol 3: Synthesis of 2-(8-Bromoquinolin-4-yl)-5-aryl-1,3,4-oxadiazoles
Rationale: This method involves the condensation of the carbohydrazide with various aromatic carboxylic acids, followed by cyclodehydration to form the 2,5-disubstituted 1,3,4-oxadiazole. Phosphorus oxychloride (POCl₃) is a widely used and efficient dehydrating agent for this transformation.[5][6]
In a round-bottom flask, take a mixture of 8-Bromoquinoline-4-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.1 eq).
Carefully add phosphorus oxychloride (5-10 mL per gram of carbohydrazide) in a fume hood.
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
The precipitated solid is filtered, washed with water, and dried.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 4: Synthesis of 5-(8-Bromoquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Rationale: The reaction of a carbohydrazide with carbon disulfide in a basic medium is a classic method for the synthesis of 1,3,4-oxadiazole-2-thiones. The intermediate dithiocarbazate undergoes cyclization upon heating.
Dissolve potassium hydroxide (1.2 eq) in ethanol (20 mL) in a round-bottom flask.
Add 8-Bromoquinoline-4-carbohydrazide (1.0 eq) to the solution and stir for 15 minutes.
Add carbon disulfide (1.5 eq) dropwise to the mixture and stir at room temperature for 1-2 hours.
Heat the reaction mixture to reflux for 8-10 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions).
After completion, cool the reaction mixture and pour it into ice-cold water.
Acidify the solution with dilute hydrochloric acid to precipitate the product.
Filter the solid, wash with water, and dry.
The crude product can be purified by recrystallization from ethanol.
Data Presentation: Representative Synthesized Derivatives
Note: Yields and melting points are representative and may vary based on experimental conditions and purification methods.
Characterization
The synthesized compounds should be characterized by standard spectroscopic techniques to confirm their structures.
Infrared (IR) Spectroscopy: Look for the disappearance of N-H stretching bands of the carbohydrazide and the appearance of C=N and C-O-C stretching bands characteristic of the 1,3,4-oxadiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the aromatic protons of the quinoline and substituted phenyl rings, and the absence of the carbohydrazide protons. The ¹³C NMR will show characteristic signals for the carbons of the oxadiazole ring.
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their elemental composition.
Applications and Future Directions
The synthesized 8-bromoquinoline-1,3,4-oxadiazole derivatives are valuable scaffolds for further chemical modifications and biological screening. The bromo-substituent on the quinoline ring provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries. These compounds can be evaluated for a range of biological activities, including but not limited to:
Anticancer activity: Many quinoline and oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3]
Antimicrobial activity: These hybrid molecules are promising candidates for the development of new antibacterial and antifungal agents.
Enzyme inhibition: The heterocyclic core can interact with the active sites of various enzymes, making them potential enzyme inhibitors.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of novel 1,3,4-oxadiazole derivatives bearing an 8-bromoquinoline moiety. The described synthetic routes are versatile and can be adapted to generate a wide range of derivatives for applications in drug discovery and medicinal chemistry. The clear, step-by-step instructions and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize and explore the potential of these promising hybrid molecules.
References
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. (2024). [Link]
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. [Link]
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. [Link]
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. (2022). [Link]
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. (2025). [Link]
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Semantic Scholar. (2018). [Link]
Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. RSC Publishing. [Link]
Chemical biology of cyclization reactions by using POCL3. ResearchGate. (2020). [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016). [Link]
The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. (2010). [Link]
Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. PMC. [Link]
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (2022). [Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]
improving yield of 8-Bromoquinoline-4-carbohydrazide synthesis via Pfitzinger reaction
Case ID: OPT-Q4C-8BR Topic: Yield Improvement via Pfitzinger Reaction & Hydrazinolysis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 8-Bromoquinoline-4-carbohydrazide i...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: OPT-Q4C-8BR
Topic: Yield Improvement via Pfitzinger Reaction & Hydrazinolysis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 8-Bromoquinoline-4-carbohydrazide involves two distinct synthetic phases: the construction of the quinoline core via the Pfitzinger reaction (yielding the carboxylic acid) and the subsequent functionalization to the hydrazide.[1]
Low yields in this pathway are typically caused by three Critical Process Parameters (CPPs):
Incomplete Isatin Ring Opening: Failure to fully hydrolyze 7-bromoisatin prior to condensation.
pH Mismanagement during Workup: Incorrect isoelectric precipitation of the intermediate acid.
Inefficient Hydrazinolysis: Direct reaction of acid with hydrazine (forming salts) rather than proceeding through an ester intermediate.
This guide deconstructs these phases into optimizing protocols and troubleshooting logic.
Module 1: The Pfitzinger Reaction (Core Synthesis)
Objective: Synthesis of 8-bromoquinoline-4-carboxylic acid (or 2,4-dicarboxylic acid precursor).
The Pfitzinger reaction condenses 7-bromoisatin with a carbonyl partner (typically pyruvic acid for the 2,4-diacid or acetone for the 2-methyl-4-acid) in a strong alkaline medium.
The Mechanism & Critical Control Points
The reaction relies on the base-catalyzed opening of the isatin lactam ring to form the isatinate (keto-acid salt). This species is the actual nucleophile that attacks the ketone/aldehyde.
Visualizing the Pathway:
Figure 1: The Pfitzinger reaction pathway.[1][2][3][4] The critical step is the initial ring opening (Red to Blue nodes).
Optimized Protocol for Yield
Standard protocols often fail due to insufficient base strength or incorrect order of addition.
Pre-Solubilization (The "Red-to-Yellow" Check):
Dissolve 7-bromoisatin in 33% KOH (aq) (approx. 5-6 equivalents).
Checkpoint: Heat gently (40-50°C). The suspension must turn from orange/red to a clear yellow/pale brown solution. This indicates complete formation of the isatinate. If it remains turbid or red, the ring is not open, and condensation will not occur.
Condensation:
Add the ketone partner (e.g., sodium pyruvate) after the color change.
Reflux is required.[1] For 8-bromo derivatives, reflux for 12–18 hours is recommended due to the electron-withdrawing nature of bromine slightly deactivating the ring closure step.
Workup (The Yield Killer):
The product exists as a soluble potassium salt.[1]
Cool to room temperature.[1] Wash with diethyl ether to remove unreacted ketone/tar.[1]
Acidification: Slowly add Glacial Acetic Acid or 2N HCl.
Target pH:3.5 – 4.0 .
Warning: Do not drop to pH 1. The quinoline nitrogen can protonate, forming a soluble hydrochloride salt, causing the product to stay in the mother liquor.
Troubleshooting the Pfitzinger Step
Observation
Probable Cause
Corrective Action
Low Yield / No Precipitate
pH too low (< 2.0) during workup.
Neutralize back to pH 4 with Sodium Acetate.
Red/Orange Solid in Product
Unreacted Isatin (Incomplete hydrolysis).
Increase KOH concentration; Ensure color change before adding ketone.
Brown Tar Formation
Polymerization of pyruvate/ketone.
Add ketone dropwise to the refluxing isatinate solution.
Product is Sticky/Gummy
Coprecipitation of inorganic salts.
Redissolve in alkali, filter, and re-precipitate slowly with Acetic Acid (preferred over HCl).
Procedure: Reflux until TLC shows disappearance of the acid.
Purification: Evaporate methanol, neutralize with
, and filter the ester. Do not skip isolation; crude ester yields cleaner hydrazide.
Hydrazinolysis Protocol
Reagents: Methyl 8-bromoquinoline-4-carboxylate + Hydrazine Hydrate (80% or 99%).
Stoichiometry: Use 5–10 equivalents of hydrazine.
Reasoning: If hydrazine is limiting, the product hydrazide can react with another molecule of ester to form a dimer (Bis-hydrazide), which is an insoluble impurity.
Solvent: Ethanol (anhydrous is best).
Temperature: Reflux for 4–6 hours.
Workup: Cool to 0°C. The hydrazide usually crystallizes out. Filter and wash with cold ethanol.
Visualizing the Troubleshooting Logic:
Figure 2: Diagnostic logic for low hydrazide yield. The most common failure mode is skipping ester isolation.
Frequently Asked Questions (FAQ)
Q1: Can I use 7-bromoisatin and acetone to get the target?A: Using acetone in the Pfitzinger reaction yields 8-bromo-2-methylquinoline-4-carboxylic acid . If your target is strictly "8-bromoquinoline-4-carbohydrazide" (implying a Hydrogen at position 2), you must use pyruvic acid to form the 2,4-dicarboxylic acid, followed by a thermal decarboxylation step (sublimation or heating in diphenyl ether) to remove the 2-COOH group before esterification.
Q2: My Pfitzinger product is a dark brown solid. Is it pure?A: Likely not. The brown color often comes from polymerized pyruvate or oxidized isatin.
Fix: Dissolve the crude solid in dilute
. Filter off the insoluble brown material.[5] Then, re-precipitate the filtrate with Acetic Acid.[1] The pure acid should be off-white or pale yellow.
Q3: Why is the solubility of the 8-bromo derivative so poor?A: The bromine atom adds significant lipophilicity and crystal lattice energy.
Tip: For NMR characterization, add a drop of
or use if it doesn't dissolve in . For reaction solvents, consider using DMF or sulfolane if ethanol reflux is insufficient.
Q4: Can I use microwave irradiation?A: Yes. Microwave synthesis significantly improves Pfitzinger yields.
Conditions: 7-Bromoisatin + Pyruvate + 33% KOH, 150°C for 10-15 minutes. This often suppresses side reactions compared to 18-hour reflux [3].
References
BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Technical Library. Link
ScienceMadness. "The Pfitzinger Reaction: Optimization of Isatin Hydrolysis and Condensation." ScienceMadness Discussion Board. Link
ResearchGate. "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 2014. Link
Sigma-Aldrich. "8-Bromoquinoline-4-carboxylic acid Product Data & Safety." Merck/Sigma-Aldrich. Link
Selleck Chemicals. "Quinoline-4-carboxylic acid Solubility and Formulation Guide." SelleckChem. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Brick Dust" Challenge
8-Bromoquinoline-4-carbohydrazide presents a classic "brick dust" solubility profile.[1][2][3][4] Its structural combination—a planar, aromatic quinoline ring, a lipophilic heavy halogen (8-Bromo), and a hydrogen-bond-rich carbohydrazide tail—creates a crystal lattice with high packing energy.[2][5][3][4]
While the hydrazide moiety suggests polarity, the strong intermolecular
- stacking of the quinoline ring and the lipophilicity of the bromine atom (LogP ~2.8 for the core scaffold) dominate its physicochemical behavior.[5][3] Users frequently encounter insolubility in cold ethanol and "crash-out" precipitation when diluting DMSO stocks into aqueous media.[1][2][3][4]
This guide provides mechanistic insights and validated protocols to overcome these specific solubility barriers.
Quick Reference: Solvent Compatibility Matrix
Solvent
Solubility Rating (25°C)
Primary Issue
Recommended Action
Ethanol (Abs.)
Poor (< 1 mg/mL)
High lattice energy prevents dissolution at RT.[1][2][3][4]
Requires Heat: Reflux or sonication at 40°C+ is often mandatory.[1][2][4]
DMSO
High (> 20 mg/mL)
Hygroscopicity leads to water uptake and precipitation.[1][2][4]
Anhydrous Handling: Store under inert gas; avoid freeze-thaw cycles.
Formulation: Use co-solvents (PEG400) or cyclodextrins.
Troubleshooting Guide (Q&A)
Module 1: The Ethanol Challenge
Q: I am trying to recrystallize or dissolve the compound in ethanol, but it remains a suspension even after vortexing. Is my compound impure?
A: It is likely not an impurity issue but a thermodynamic one.[1][2][4]
The Mechanism: Ethanol is a protic solvent, but it lacks the dipolar aprotic power to disrupt the strong
-stacking interactions of the 8-bromoquinoline core at room temperature.[1][2][3] The carbohydrazide group can form intermolecular hydrogen bonds, further stabilizing the solid state.[5][3]
The Fix: You must apply energy to overcome the lattice enthalpy.[1][2]
Heat is Essential: This compound class typically requires near-boiling ethanol (reflux ~78°C) to dissolve fully.[1][2][3][4]
Sonication: Use a bath sonicator heated to 40–50°C. Note: Brief sonication breaks up aggregates, increasing surface area for dissolution.[1][2][5]
Co-solvent Spike: If strict ethanol purity is not required for your application, adding 5–10% DMSO or DMF will drastically improve solubility in ethanol.[1][2][3][4]
Module 2: The DMSO Trap
Q: My DMSO stock solution was clear yesterday, but today I see fine needles or cloudiness. What happened?
A: You are likely a victim of "DMSO Hygroscopicity."[1][2][4]
The Mechanism: DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere if left uncapped.[1][3] Water is a potent anti-solvent for 8-bromoquinoline-4-carbohydrazide.[1][2][3][4] As the water content in your DMSO rises, the solubility of your compound drops exponentially, forcing it out of solution.[5]
The Fix:
Use Anhydrous DMSO: Purchase DMSO packed under argon/nitrogen in septum-sealed bottles.[1][2][3][4]
Single-Use Aliquots: Never store a "master stock" that you repeatedly thaw and open. Aliquot into single-use vials immediately after preparation.
Visual Check: Always hold the vial up to a light source before use. If you see the "Tyndall effect" (scattering of light by micro-particles), warm to 37°C and vortex before dispensing.[5][3][4]
Module 3: Aqueous Dilution ("The Crash")
Q: When I pipette my DMSO stock into cell culture media (or PBS), the solution instantly turns milky. How do I dose my cells?
A: This is "DMSO Shock" (Kinetic Solubility Failure).[1][2][3][4]
The Mechanism: You are introducing a hydrophobic molecule dissolved in a high-energy solvent (DMSO) into a high-entropy aqueous environment.[1][2][3][4] The water molecules form a "cage" around the hydrophobic quinoline/bromine regions, driving the molecules to aggregate to reduce surface area.[5][3] This happens faster than the compound can disperse.[1][2][3][4]
The Fix:
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.
The "Sandwich" Method: Dilute your DMSO stock into an intermediate solvent like PEG400 or Propylene Glycol first, then add that mix to the media.[1][2]
Warm the Media: Cold media accelerates precipitation.[1][2][3][4] Ensure your PBS/Media is at 37°C before addition.
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the compound's physicochemical properties.
Figure 1: Decision tree for solvent handling. Red nodes indicate high-risk steps requiring intervention.
Validated Protocols
Protocol A: Preparation of a Stable 10 mM DMSO Stock
Use this for biological assays (IC50 determination, etc.)[1][5][3][4]
Calculate: Weigh approximately 3.1 mg of 8-Bromoquinoline-4-carbohydrazide (MW: ~308.13 g/mol , verify specific batch MW).
Solvent: Add 1.0 mL of anhydrous DMSO (99.9%).
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
Inspection: Verify clarity. The solution should be faint yellow/clear with no particulates.[1][2][3][4]
Storage: Immediately aliquot into amber microtubes (e.g., 50 µL each). Flush with nitrogen gas if available.[1][2][3][4] Store at -20°C or -80°C.
Critical: Do not refreeze an aliquot once thawed.[1][2][3][4]
Protocol B: The "Step-Down" Dilution Method
Use this to prevent precipitation when dosing cells.[1][2][3]
Start: Thaw a 10 mM DMSO stock aliquot.
Intermediate Step: Prepare a 10x working solution in a co-solvent mix (e.g., 50% DMSO / 50% PEG400).
Final Dosing: Pipette this intermediate solution slowly into your pre-warmed (37°C) cell culture media while swirling the media.
Result: This reduces the local concentration spike that causes nucleation and precipitation.[1][2][3][4]
References
Lipinski, C. A., et al. (2012).[1][5][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews.
Di, L., & Kerns, E. H. (2006).[1][5][3][4] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
Way, L. (2014).[1][3][4] "Can we predict compound precipitation in DMSO stocks?" Sussex Drug Discovery Centre.[1][2][3][4]
Balakin, K. V., et al. (2006).[1][5][3][4] "Property-based design of GPCR-targeted library." Journal of Chemical Information and Modeling. (Discusses quinoline solubility trends).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reflux Time & Reaction Conditions
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Biological Context
Why this reaction matters:
The condensation of quinoline-4-carbohydrazide with substituted aldehydes to form hydrazones (Schiff bases) is a critical step in developing pharmacophores with antitubercular, anticancer, and antimicrobial properties. The hydrazone linker (–CONHN=CH–) acts as a "privileged structure," facilitating hydrogen bonding with biological targets (e.g., DNA gyrase, Enoyl-ACP reductase).
The Core Challenge:
While the reaction is theoretically a simple condensation, "standard" reflux times often fail because they do not account for the electronic effects of substituents on the aldehyde. Under-refluxing leads to low conversion; over-refluxing causes thermal degradation and "tarry" byproducts.
The Baseline Protocol (Validated)
Do not deviate from this foundation without a specific hypothesis. This protocol is synthesized from verified high-yield methodologies [1, 2].
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[3]
Step-by-Step Workflow
Dissolution: Suspend Quinoline-4-carbohydrazide (1 mmol) in Absolute Ethanol (10–15 mL).
Activation: Add Glacial Acetic Acid (3–5 drops). Note: The mixture may not be fully soluble yet.
Addition: Add the Aromatic Aldehyde (1 mmol) dropwise or in one portion.
Reflux: Heat the mixture to reflux (78–80 °C for EtOH).
Critical Observation: The suspension often clears to a solution as the reaction proceeds, then precipitates the product.
Monitoring: Check TLC every 60 minutes (See Optimization section).
Isolation: Cool to room temperature (RT). If no precipitate forms, pour onto crushed ice (50 g).
Purification: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol.
Optimization Module: Reflux Time & Electronic Effects
User Question: "Why does the literature say 3 hours, but my reaction is incomplete after 6?"
Technical Answer:
Reflux time is not a constant; it is a function of the electrophilicity of the aldehyde carbonyl carbon . The quinoline hydrazide is a nucleophile. If the aldehyde has electron-donating groups (EDG), the carbonyl carbon is less positive (less electrophilic), requiring longer reflux times.
Electron Withdrawing (EWG) (e.g., -NO₂, -Cl, -F, -CN)
Accelerates Reaction Makes carbonyl more electrophilic.
2 – 4 Hours
Check TLC at 1.5 hrs. Risk of degradation if over-boiled.
Neutral (e.g., Benzaldehyde)
Baseline
4 – 6 Hours
Standard protocol.
Electron Donating (EDG) (e.g., -OMe, -OH, -N(Me)₂)
Decelerates Reaction Deactivates carbonyl.
8 – 12+ Hours
May require stronger acid catalyst (e.g., conc. H₂SO₄ drops) or higher boiling solvent (e.g., Propanol).
Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the invisible failures. The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination.
Figure 1: Acid-catalyzed mechanism of hydrazone formation. Note that the elimination of water is crucial; presence of excess water can drive the equilibrium backward.
Troubleshooting Guide (Symptom-Based)
Issue 1: "I refluxed for 8 hours, but no precipitate formed."
Diagnosis A (Solubility): Your product might be too soluble in hot ethanol.
Fix: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This forces precipitation of the hydrophobic hydrazone.
Diagnosis B (Equilibrium): Water produced in the reaction is driving hydrolysis.
Fix: Ensure you are using Absolute Ethanol (not 95%). For stubborn reactions, add molecular sieves to the flask or use a Dean-Stark trap (if using toluene).
Issue 2: "The product is a dark, sticky tar."
Diagnosis: Thermal degradation or oxidation of the hydrazide moiety.
Perform the reaction under Nitrogen (N₂) atmosphere .
Ensure the aldehyde is pure (oxidized aldehydes contain carboxylic acids which kill the catalyst).
Issue 3: "TLC shows three spots."
Diagnosis:
Spot 1: Unreacted Aldehyde (Top).
Spot 2: Target Hydrazone (Middle/Bottom).
Spot 3: Unreacted Hydrazide (Baseline).
Fix: If Spot 1 and 3 persist after 6 hours, add more catalyst (2 drops AcOH) and check temperature. If the aldehyde is volatile, you may have lost stoichiometry; add 0.1 eq excess aldehyde.
Frequently Asked Questions (FAQ)
Q: Can I use sulfuric acid (H₂SO₄) instead of acetic acid?A: Yes, but proceed with caution. H₂SO₄ is a strong dehydrating agent and can char the organic materials or cause sulfonation of electron-rich rings. Use it only for highly deactivated aldehydes (e.g., 4-N(Me)₂-benzaldehyde) and only in catalytic amounts (1-2 drops).
Q: My aldehyde is a liquid. Do I need to distill it first?A: Highly recommended. Benzaldehyde derivatives oxidize to benzoic acid over time. Benzoic acid will neutralize the basic hydrazine slightly but mostly acts as an impurity that complicates crystallization. If the liquid is yellow/brown instead of clear, distill it.
Q: What is the best solvent for recrystallization?A:Ethanol is the gold standard. If the product is insoluble in boiling ethanol, try a mixture of DMF/Ethanol (1:4) or Dioxane .
References
BenchChem. A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol. (2025). Retrieved from
National Institutes of Health (PMC). Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors. (2024).[2][6] Retrieved from
MDPI. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives. (2010).[7] Retrieved from
ACS Publications. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization. (2023).[5][7][8] Retrieved from
Technical Support Center: Catalyst Selection for 8-Bromoquinoline-4-carbohydrazide Condensation
Status: Active | Ticket ID: CHEM-SUP-8BQ-004 | Updated: February 26, 2026 Topic: Optimization of Catalyst and Solvent Systems for Hydrazone/Heterocycle Formation[1] Executive Summary & Core Directive User Query: "I am at...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active | Ticket ID: CHEM-SUP-8BQ-004 | Updated: February 26, 2026
Topic: Optimization of Catalyst and Solvent Systems for Hydrazone/Heterocycle Formation[1]
Executive Summary & Core Directive
User Query: "I am attempting to condense 8-Bromoquinoline-4-carbohydrazide with various carbonyl electrophiles. Which catalyst should I use to maximize yield and minimize purification steps?"
Technical Response:
The selection of a catalyst for 8-Bromoquinoline-4-carbohydrazide (8-BQC) condensation is dictated by the electrophilicity of the coupling partner and the solubility profile of the quinoline scaffold.[1]
The 8-bromo substituent at position 8 exerts a weak electron-withdrawing inductive effect ($ -I
-NHNH_2 $) at position 4 remains largely intact. The primary challenge is not reactivity, but solubility and protonation equilibrium .
Catalyst Selection Matrix
Use this decision matrix to select your catalyst system based on your electrophile.
Stronger Activation: Ketones are less electrophilic.[1] Higher acid load drives the equilibrium. DMF aids solubility of the 8-bromoquinoline.[1]
Acid Chlorides
Pyridine or Triethylamine (TEA)
DCM or THF
Acid Scavenging: Base catalyst neutralizes the HCl byproduct. Acid catalysis here would deactivate the nucleophile.
Orthoesters (Cyclization)
H₂SO₄ (Cat.) or p-TSA
Ethanol (Reflux)
Transesterification: Acid facilitates the formation of the imidate intermediate followed by cyclization to 1,2,4-triazoles.[1]
Carboxylic Acids
POCl₃ (Reagent/Solvent)
Neat or Toluene
Dehydrative Cyclization: Acts as both solvent and dehydrating agent to form 1,3,4-oxadiazoles directly.[1]
Mechanistic Workflow (Visualized)
The following diagram illustrates the decision logic for catalyst selection and the acid-catalyzed mechanism for hydrazone formation, which is the most common condensation pathway.
Caption: Decision logic for catalyst selection based on electrophile reactivity, leading into the acid-catalyzed condensation mechanism.
Troubleshooting & FAQs
Field-proven solutions to common failure modes.
Issue: "The reaction mixture turned into a solid mass/slurry immediately."
Diagnosis: Premature precipitation.[1] The 8-bromoquinoline moiety is lipophilic and planar.[1] In pure ethanol, the intermediate or the product often precipitates before the reaction reaches equilibrium, potentially trapping starting material.
Corrective Action:
Add Co-solvent: Introduce 10-20% DMF (Dimethylformamide) or DMSO to the ethanol mixture.[1] This keeps the reagents in solution at reflux temperature.
Increase Temperature: Ensure you are at a rolling reflux (
for EtOH).
Validation: The reaction mixture should be clear or slightly turbid at reflux. If it is a thick paste, add solvent immediately.[1]
Issue: "TLC shows starting material remaining after 12 hours."
Diagnosis: Equilibrium limitation or Catalyst deactivation.[1]
Equilibrium: Water is a byproduct.[1][2] If water accumulates, the reverse hydrolysis reaction competes.
Deactivation: If you used strong acid (HCl), you may have protonated the hydrazide nitrogen ($ -NH_3^+ $), rendering it non-nucleophilic.
Corrective Action:
Switch Catalyst: If using HCl, switch to Glacial Acetic Acid .[1] It is weak enough to activate the aldehyde but not strong enough to fully protonate the hydrazide.
Water Removal: Add molecular sieves (
) to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene).
Issue: "The product is colored (dark brown/black) and sticky."
Diagnosis: Oxidation of the quinoline ring or polymerization. Quinolines are light-sensitive and can oxidize at high temperatures in air.[1]
Corrective Action:
Inert Atmosphere: Perform the reaction under Nitrogen (
) or Argon.
Purification: Recrystallize immediately from EtOH/DMF . Do not let the crude sit in light.
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Hydrazones (The "Gold Standard")
Best for: Condensing 8-BQC with aromatic aldehydes/ketones.
Technical Support Center: Purification of 8-Bromoquinoline-4-carbohydrazide
Welcome to the Technical Support Center for 8-Bromoquinoline-4-carbohydrazide (CAS: 220844-60-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-Bromoquinoline-4-carbohydrazide (CAS: 220844-60-0). This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of this critical heterocyclic building block.
The synthesis of quinoline-4-carbohydrazides typically involves the hydrazinolysis of the corresponding ethyl 8-bromoquinoline-4-carboxylate using hydrazine hydrate in refluxing ethanol [1]. While the reaction is straightforward, the resulting crude product presents unique purification challenges due to the basicity of the quinoline nitrogen and the intense hydrogen-bonding capacity of the carbohydrazide moiety [2].
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does my 8-Bromoquinoline-4-carbohydrazide streak severely on silica gel during column chromatography?The Causality: The carbohydrazide moiety (–CONHNH₂) acts as both a strong hydrogen bond donor and acceptor. When combined with the basic quinoline nitrogen, the molecule interacts aggressively with the acidic silanol (Si-OH) groups on standard stationary phase silica gel. This leads to irreversible adsorption and severe peak tailing.
The Solution: Modify your mobile phase. Transition to a highly polar solvent system (e.g., Dichloromethane/Methanol) and add 0.5% to 1.0% Triethylamine (TEA) or aqueous ammonia. The TEA competitively binds to the acidic silanol sites on the silica, neutralizing them and allowing your target compound to elute as a tight, defined band.
Q2: How can I effectively remove residual hydrazine hydrate from the crude product?The Causality: Hydrazine hydrate is often used in excess to drive the nucleophilic acyl substitution to completion. Because it is highly polar and forms strong hydrogen bonds, it frequently co-precipitates or remains trapped within the crude product matrix, resisting removal by simple rotary evaporation.
The Solution: Perform an aqueous trituration. 8-Bromoquinoline-4-carbohydrazide has poor aqueous solubility at neutral pH, whereas hydrazine hydrate is infinitely miscible with water. Washing the crude solid with ice-cold distilled water effectively extracts the hydrazine without significant loss of the target product.
Q3: My crude NMR shows unreacted ethyl 8-bromoquinoline-4-carboxylate. What is the most efficient way to separate it?The Causality: The ester precursor lacks the extensive hydrogen-bonding network of the carbohydrazide product, making it significantly less polar and more soluble in cold organic solvents.
The Solution: Recrystallization from absolute ethanol is highly effective. Upon cooling, the highly polar 8-bromoquinoline-4-carbohydrazide rapidly crystallizes out of solution, while the more lipophilic unreacted ester remains fully dissolved in the cold mother liquor [3].
Q4: I am observing the formation of 8-bromoquinoline-4-carboxylic acid during my purification workup. Why is this happening?The Causality: Hydrazides are susceptible to hydrolysis. If the crude mixture is subjected to strong aqueous acids (often mistakenly used to protonate the quinoline nitrogen for aqueous extraction) or prolonged heating in the presence of water, the carbohydrazide group will hydrolyze back into the precursor 8-bromoquinoline-4-carboxylic acid [4].
The Solution: Avoid strongly acidic workups. If an extraction is absolutely necessary, maintain a near-neutral pH (pH 6-7) and perform the extraction rapidly at low temperatures.
Part 2: Purification Workflows & Logical Decision Trees
To determine the most efficient purification route, it is critical to identify the primary impurity profile of your crude mixture.
Caption: Logical decision tree for selecting the optimal purification method.
Caption: Synthesis workflow and degradation pathway of 8-Bromoquinoline-4-carbohydrazide.
Part 3: Quantitative Data & Solvent Systems
Table 1: Comparative Analysis of Purification Techniques
Purification Method
Target Impurity Removed
Typical Yield Recovery
Final Purity
Pros
Cons
Aqueous Trituration
Hydrazine Hydrate
85 - 95%
90 - 95%
Fast, scalable, environmentally friendly.
Does not remove organic impurities like unreacted ester.
This self-validating protocol ensures the removal of toxic hydrazine hydrate without risking product hydrolysis.
Transfer: Place the crude 8-bromoquinoline-4-carbohydrazide solid into a sintered glass Buchner funnel attached to a vacuum flask.
Wash: Pour 3 volumes (relative to crude mass) of ice-cold distilled water (0–4 °C) over the filter cake.
Agitate: Gently break up any chunks with a glass stirring rod to ensure the water penetrates the matrix, dissolving trapped hydrazine.
Filter: Apply vacuum to pull the aqueous layer through. Repeat the cold water wash two additional times.
Dry: Wash the cake with 1 volume of cold diethyl ether to displace residual water, then dry under high vacuum at 40 °C for 12 hours.
Protocol B: Recrystallization from Absolute Ethanol
Utilizes the differential solubility between the polar hydrazide and the lipophilic ester.
Dissolution: Suspend the crude solid in a minimum volume of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the suspension to a gentle reflux (78 °C) until the solid completely dissolves. If the solution remains cloudy, perform a hot gravity filtration to remove insoluble particulates.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality note: Slow cooling promotes the formation of a highly ordered crystalline lattice, which actively excludes impurities.
Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 2 hours to maximize precipitation.
Isolation: Collect the distinct, needle-like crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol and dry under vacuum.
Reserved for complex mixtures containing positional isomers or degradation products.
Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Dichloromethane (DCM) containing 1% Triethylamine (TEA). Pour the slurry into the column and pack it evenly.
Equilibration: Run 2 column volumes of the DCM/TEA mixture through the column to fully neutralize the acidic silanol sites on the silica.
Loading: Dissolve the crude product in a minimum amount of DCM/MeOH (9:1). If solubility is poor, perform dry loading by adsorbing the compound onto a small amount of silica gel and evaporating the solvent.
Elution: Elute the column using a gradient starting from 100% DCM (with 1% TEA) and slowly increasing polarity to DCM:MeOH (95:5, with 1% TEA).
Collection: Collect fractions and monitor via TLC (DCM:MeOH:TEA 90:9:1). The unreacted ester will elute first, followed by the target 8-bromoquinoline-4-carbohydrazide.
References
Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK
Source: RSC Advances
URL: [Link]
Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors
Source: ACS Omega / PubMed Central (PMC)
URL: [Link]
Title: Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives
Source: Journal of Heterocyclic Chemistry / Covenant University
URL: [Link]
Technical Support Center: Recrystallization of 8-Bromoquinoline Schiff Base Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 8-bromoquinoline Schiff base derivatives. This guide is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 8-bromoquinoline Schiff base derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical recrystallization step. As compounds of significant interest in medicinal chemistry, achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This document provides in-depth, field-tested advice in a direct question-and-answer format to address the specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
The foundation of a successful recrystallization is the selection of an appropriate solvent system. The unique electronic and steric properties of 8-bromoquinoline Schiff bases can make this a non-trivial task.
Q1: I've just synthesized a new 8-bromoquinoline Schiff base derivative. Where do I begin with choosing a recrystallization solvent?
A: The selection process should be systematic, starting from the principle of "like dissolves like."[3] Your molecule has a large, relatively polar, and aromatic quinoline core, an imine bond (-C=N-), and potentially other functional groups from the aldehyde/ketone precursor. This structure suggests that polar solvents will be more effective than non-polar ones.[4]
Expert Advice:
Start by performing small-scale solubility tests with a range of solvents. The ideal single recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[3]
Recommended Screening Protocol:
Place approximately 10-20 mg of your crude, dry product into several small test tubes.
To each tube, add a different solvent from the list below, drop by drop at room temperature, until the solvent volume is about 0.5 mL. Agitate the tube to see if the solid dissolves.
If the solid does not dissolve at room temperature, gently heat the tube in a water or sand bath towards the solvent's boiling point.[5]
If the solid dissolves completely when hot, allow the tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[5]
Observe the quality and quantity of the crystals formed. A successful solvent will produce a good yield of crystalline solid, not an oil or amorphous powder.
Table 1: Recommended Solvents for Initial Screening
Solvent Class
Solvent
Boiling Point (°C)
Comments & Rationale
Alcohols
Ethanol
78
A common starting point. Often successful for quinoline derivatives and Schiff bases.[6] Can be used in a solvent system with water.[7]
Methanol
65
Similar to ethanol but more polar and has a lower boiling point. Used for recrystallizing quinoline compounds.[8]
Esters
Ethyl Acetate
77
A moderately polar solvent. Has been used successfully for recrystallizing quinoline derivatives.[9][10]
Ketones
Acetone
56
A polar aprotic solvent. Good for many organic compounds but its low boiling point can lead to rapid evaporation and premature crystallization.[3]
Aprotic Polar
Dimethylformamide (DMF)
153
A very polar solvent that dissolves many Schiff bases.[4][7] Due to its high boiling point, it is often used as the "good" solvent in a two-solvent system with water or an alcohol.
Chlorinated
Dichloromethane (DCM)
40
Often dissolves Schiff bases well at room temperature.[11] Its low boiling point makes it more suitable for use as the soluble solvent in a two-solvent system or for vapor diffusion methods.
Ethers
Diethyl Ether
35
Generally a poor solvent for polar Schiff bases, making it an excellent candidate as an "anti-solvent" or for washing filtered crystals.[11]
| Hydrocarbons | Hexane / Heptane | 69 / 98 | Non-polar solvents. Your compound will likely be insoluble, making them ideal "anti-solvents" in a two-solvent system.[11][12] |
Q2: My compound is either highly soluble in all tested polar solvents even when cold, or nearly insoluble even when hot. What is the next step?
A: This is a classic scenario that calls for a two-solvent recrystallization , also known as anti-solvent crystallization.[13] This technique uses one solvent in which the compound is highly soluble (the "good" solvent) and a second solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent). The two solvents must be miscible with each other.
Causality: The goal is to create a mixed-solvent system where the compound is soluble at high temperatures but becomes insoluble as the solution cools or as more anti-solvent is carefully added, forcing controlled crystallization.
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., Ethanol, DMF, DCM).
Heat the solution to near boiling.
Slowly add the "anti-solvent" (e.g., Water, Hexane, Diethyl Ether) dropwise while keeping the solution hot and stirring.[13]
Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Add one or two more drops of the "good" solvent until the solution becomes clear again.[5]
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Common Pairs: DMF/Water[7], Ethanol/Water[7], Chloroform/Hexane.
Section 2: Troubleshooting Guide
Even with a well-chosen solvent system, unexpected issues can arise. This section addresses the most common problems and provides actionable solutions.
Q3: I've allowed my hot, clear solution to cool, but no crystals have formed. What should I do?
A: This is likely due to the formation of a supersaturated solution , where the concentration of your compound in the solvent is higher than its normal saturation point.[14][15] The crystallization process needs a nucleation point to begin.
Trustworthy Troubleshooting Steps:
Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the surface of the liquid.[5][14] The microscopic imperfections on the glass provide a surface for crystals to begin forming.
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[14]
Reduce Solvent Volume: You may have used too much solvent.[16] Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-salt bath or a laboratory freezer for a short period. Be cautious not to freeze the solvent itself.
Q4: My product separated as an oily liquid instead of solid crystals. How can I prevent "oiling out"?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[15][16][17] Because impurities are often more soluble in the oily product than in the solvent, this defeats the purpose of purification.[17]
Causality & Solutions:
Cause: The boiling point of your chosen solvent is too high relative to the melting point of your compound.
Solution 1 (Re-adjust Solvent Ratio): Warm the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20%) to lower the saturation temperature of the solution.[3][16] Allow this slightly more dilute solution to cool much more slowly. Insulating the flask can help.
Solution 2 (Change Solvents): If the problem persists, the solvent is likely unsuitable. Re-attempt the recrystallization with a lower-boiling point solvent or a different two-solvent system.
Solution 3 (Slow Down Cooling): Rapid cooling encourages oiling out. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[16]
Q5: My final yield of pure crystals is very low. What went wrong?
A: A low yield is a common and frustrating problem. The cause is often procedural and can be corrected.[17]
Common Causes & Preventative Measures:
Using Too Much Solvent: This is the most frequent cause.[14][16] The minimum amount of near-boiling solvent should be used to dissolve the crude solid.[5][14] More solvent means more product will remain dissolved in the mother liquor upon cooling.
Premature Crystallization: If crystals form during hot gravity filtration (if performed to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and add a slight excess of hot solvent before filtering, then boil off the excess before cooling.[15]
Washing with Room Temperature or Warm Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving your product.[14]
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath for at least 15-20 minutes to maximize precipitation.
Q6: My Schiff base appears to decompose during recrystallization or storage. How can I improve its stability?
A: The imine bond in Schiff bases is susceptible to hydrolysis (reaction with water), which is the reverse of the formation reaction.[12] This process can be catalyzed by acids.[12][18]
Expert Recommendations:
Use Anhydrous Solvents: If you suspect hydrolysis, use dry (anhydrous) solvents for the recrystallization process, especially if heating for prolonged periods.
Maintain Neutral pH: If an acid catalyst was used in the synthesis, ensure it is fully neutralized during the initial work-up before attempting recrystallization.
Thorough Drying: After filtration, dry the purified crystals thoroughly under vacuum to remove all traces of water and solvent.
Proper Storage: Store the final, pure compound in a tightly sealed vial inside a desiccator to protect it from atmospheric moisture.[12]
Section 3: Summary and Data
Table 2: Troubleshooting Guide at a Glance
Problem
Probable Cause(s)
Key Solution(s)
No Crystals Form
Supersaturated solution; Too much solvent.
Scratch the flask interior; Add a seed crystal; Boil off some solvent and re-cool.[14][15][16]
"Oiling Out"
Compound's melting point is below the solution temperature; Cooling is too rapid.
Re-dissolve oil, add more hot solvent, and cool slowly; Choose a lower-boiling point solvent.[3][16][17]
Low Yield
Too much solvent used; Washing with warm solvent; Premature crystallization.
Use the minimum amount of hot solvent; Wash final crystals with ice-cold solvent.[14][17]
| Decomposition | Hydrolysis of the imine bond. | Use dry solvents; Ensure reaction mixture is at a neutral pH; Store final product in a desiccator.[12][18] |
References
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
Technical Support Center: Optimizing Schiff Base Form
Recrystalliz
Recrystalliz
Problems in recrystalliz
What are solvents used in recrystalliz
Technical Support Center: Schiff Base Formation
Quinoline compounds and process of making same.
Problems with Recrystallis
Retro Synthetic Approach on Synthesis of Quinoline Deriv
Synthesis and biological screening of some novel Quinoline deriv
Recrystalliz
One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.
I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex?
8-Bromoquinoline.
3.6F: Troubleshooting.
Solubility Test of Schiff base Ligands.
Reagents & Solvents: Solvents for Recrystalliz
Synthesis of new Schiff base ligands
Cu(II) and Zn(II)
Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
Technical Support Center: Sterically Hindered Aldehyde Bioconjugation & Synthesis
The following guide is designed as a Tier-3 Technical Support resource for the Advanced Synthesis & Conjugation division. It addresses the specific kinetic and thermodynamic barriers associated with reacting sterically h...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a Tier-3 Technical Support resource for the Advanced Synthesis & Conjugation division. It addresses the specific kinetic and thermodynamic barriers associated with reacting sterically hindered aldehydes with hydrazides.
Topic: Troubleshooting Low Reactivity with Hydrazides
Ticket Priority: High (Methodology Stalled)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Phase 1: Diagnostic & Triage
Before altering your protocol, review these critical failure points. 90% of "dead" reactions with hindered substrates stem from thermodynamic equilibrium issues rather than kinetic inertness.
Q1: Is your reaction actually "dead," or just stuck at equilibrium?
The Issue: Hydrazone formation is reversible (
). For sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes, pivalaldehyde derivatives), the equilibrium constant drops significantly due to steric strain in the product.
Diagnostic:
Symptom: The reaction reaches ~50% conversion and stops, regardless of time.
Immediate Fix: You must drive the equilibrium. Chemical water scavenging (Molecular Sieves 4Å) is mandatory for non-aqueous solvents. For aqueous/buffer systems, you must use a large excess of hydrazide (5–10 equiv) or shift to a nucleophilic catalyst (see Phase 2).
Q2: Are you relying on protonation alone?
The Issue: Standard protocols often suggest pH 5–6 to protonate the carbonyl oxygen. However, for hindered aldehydes, the rate-limiting step shifts. The nucleophilic attack of the hydrazide nitrogen is physically blocked. Merely activating the electrophile (carbonyl) with acid is often insufficient if the nucleophile cannot access the trajectory.
The Fix: Switch from General Acid Catalysis to Nucleophilic Catalysis (Aniline/m-PDA).
Scenario A: "I am seeing no product formation after 24 hours at Reflux."
Root Cause: The nucleophile (hydrazide) is not potent enough to overcome the steric barrier of the aldehyde.
Technical Insight: Hydrazides (
) are less nucleophilic than hydrazines or amines. When groups on the aldehyde block the Burgi-Dunitz angle, direct attack is kinetically forbidden.
Solution: The "Transimination" Bypass (Aniline Catalysis)
Do not force the direct reaction. Add Aniline (10–100 mM) or p-phenylenediamine (pPDA) .
Mechanism: Aniline is smaller and more nucleophilic than the hydrazide. It attacks the hindered aldehyde to form a highly reactive Schiff base (imine) intermediate.
Why it works: The hydrazide then attacks the imine, not the aldehyde. Transimination is kinetically faster than direct addition because the imine carbon is less stable and the leaving group (aniline) is better than hydroxide/water.
Scenario B: "My LC-MS shows a peak with Mass [M+18]. Is this an intermediate?"
Root Cause: You have trapped the carbinolamine intermediate .
Technical Insight: The reaction proceeds in two steps: (1) Attack to form the tetrahedral carbinolamine, and (2) Dehydration to the hydrazone. In hindered systems, step (2) is often rate-limiting because planarizing the C=N bond forces bulky groups into an eclipsing conformation (A1,3 strain).
Solution:
Increase Temperature: Dehydration has a high activation energy.
Microwave Irradiation: Dielectric heating is superior for overcoming this dehydration barrier.
Dean-Stark/Soxhlet: If in organic solvent (Toluene/Benzene), physical water removal is required to drive the dehydration.
Scenario C: "The product degrades during purification."
Root Cause: Hydrolytic Instability.
Technical Insight: Steric bulk that makes the hydrazone hard to form also makes it prone to hydrolysis (reversion) on silica gel, which is acidic and wet.
Solution:
Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA).
Reverse Phase: Use C18 flash chromatography with buffered eluents (Ammonium Bicarbonate, pH 7.5) instead of acidic modifiers (TFA/Formic acid).
Phase 3: Strategic Protocol Design
Comparison of Optimization Methods
Parameter
Standard Acid Catalysis
Nucleophilic Catalysis (Aniline)
Microwave Assisted
Primary Mechanism
Carbonyl activation via protonation
Transimination via Schiff Base
Thermal/Kinetic energy boost
Best For
Unhindered, aliphatic aldehydes
Sterically hindered aromatic aldehydes
High-throughput, stubborn substrates
Typical Yield (Hindered)
< 20%
60–85%
80–95%
Reaction Time
12–48 Hours
1–4 Hours
10–30 Minutes
Key Risk
Hydrolysis of product
Aniline contamination (requires removal)
Substrate degradation (thermal)
The "Gold Standard" Protocol for Hindered Substrates
Use this protocol when standard conditions fail.
Reagents:
Hindered Aldehyde (1.0 equiv)
Hydrazide (1.2 – 1.5 equiv)
Catalyst: p-Anisidine or Aniline (10 mol%)
Solvent: Ethanol (Abs) or MeOH/Dioxane (1:1)
Additive: Molecular Sieves 4Å (Activated)
Step-by-Step:
Activation: Dissolve the aldehyde and the aniline catalyst in the solvent. Stir for 15 minutes at RT. This pre-forms the reactive imine species.
Addition: Add the hydrazide and molecular sieves.
Execution (Choose one):
Thermal: Heat to reflux (70–80°C) for 4–6 hours.
Microwave (Recommended): Seal in a microwave vial. Irradiate at 100–120°C for 20 minutes (High Absorption setting).
Monitoring: Check via UPLC-MS. Look for the disappearance of the aldehyde. If the [M+18] peak persists, extend heating.
Workup: Filter off sieves. Concentrate. If aniline persists, wash with dilute HCl (0.1 M) quickly to remove the catalyst without hydrolyzing the product.
Phase 4: Visualizing the Solution
Figure 1: Mechanistic Pathway & Catalysis
This diagram illustrates why the direct attack fails and how the aniline catalyst bypasses the steric energy barrier.
Caption: The catalytic cycle demonstrates how aniline forms a smaller, more accessible electrophile (Schiff Base), bypassing the steric hindrance that blocks the bulky hydrazide.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reaction failure. Distinguishes between kinetic inertness (SM remains) and thermodynamic/dehydration issues (Intermediate trapped).
References
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1][2] Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation at neutral pH.[3] The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
Brachet, E., Hamze, A., Peyrat, J. F., Brion, J. D., & Alami, M. (2010).[4] Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides.[4][5] Organic Letters, 12(18), 4042–4045. [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
Bandyopadhyay, A., & Gao, J. (2016). Targeting proteins with chemical probes in living cells. Current Opinion in Chemical Biology, 34, 110–116. (Discusses kinetics of hydrazone bioconjugation). [Link]
removing unreacted hydrazine hydrate from carbohydrate synthesis
A Guide to the Effective Removal of Unreacted Hydrazine Hydrate Welcome to the technical support center for carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to the Effective Removal of Unreacted Hydrazine Hydrate
Welcome to the technical support center for carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the removal of unreacted hydrazine hydrate from reaction mixtures. Incomplete removal of this highly toxic and reactive reagent can compromise the purity, stability, and safety of your synthesized carbohydrate derivatives.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate this crucial purification step. We will explore the "why" behind each technique, ensuring you can make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess hydrazine hydrate?
There are three primary strategies for removing unreacted hydrazine hydrate, each with its own advantages and limitations:
Physical Removal: This approach relies on the volatility of hydrazine hydrate.
Rotary Evaporation: For reactions conducted in volatile organic solvents like ethanol, co-evaporation under reduced pressure can remove a significant portion of the excess hydrazine.[1]
Azeotropic Distillation: Forming an azeotrope with a higher-boiling solvent like xylene can effectively carry over the residual hydrazine during distillation.[2]
Lyophilization (Freeze-Drying): If your product is non-volatile and stable to freezing, lyophilization can be an effective method for removing volatile reagents.[2]
Chemical Quenching (Scavenging): This involves reacting the excess hydrazine with a scavenger to form a new, more easily removable compound.
Acetone Quenching: Adding acetone to the reaction mixture will convert hydrazine into acetone azine.[3] This derivative is often less polar and can be more easily separated by extraction or chromatography.[4]
Purification-Based Removal: These methods separate the desired carbohydrate product from the hydrazine contaminant.
Aqueous Extraction: Hydrazine is basic and highly water-soluble. Washing the reaction mixture with a slightly acidic aqueous solution (e.g., dilute ammonium chloride) will protonate the hydrazine, sequestering it in the aqueous phase while your organic-soluble carbohydrate remains in the organic layer.[5]
Chromatography: Flash chromatography is a powerful tool. For protected, less polar carbohydrates, normal-phase chromatography on silica gel is common.[6][7] For unprotected, highly polar carbohydrates, reverse-phase (C18) chromatography is often more suitable.[7]
Ion-Exchange Chromatography: For charged carbohydrate species, or as a polishing step, cation-exchange resins (e.g., Dowex 50W-X2, H+ form) can effectively bind and remove the basic hydrazine.[8]
Precipitation/Crystallization: If your carbohydrate product is a solid that can be precipitated or crystallized from a solvent system in which hydrazine hydrate is soluble, this can be a highly effective purification method.[9]
Q2: Why is it critical to remove even trace amounts of hydrazine?
Hydrazine is classified as a genotoxic and potentially carcinogenic substance.[10][11] For drug development professionals, regulatory bodies like the EMEA and PhRMA have stringent limits on such impurities, often in the range of a few micrograms per day.[4] From a chemical standpoint, residual hydrazine can:
React with your purified carbohydrate over time, leading to degradation and the formation of impurities.
Interfere with subsequent reaction steps, such as reductions or reactions involving carbonyl groups.
Complicate analytical characterization, particularly in NMR spectroscopy and mass spectrometry.
Q3: How can I definitively confirm that all hydrazine has been removed?
Visual confirmation (e.g., absence of a second phase) is insufficient. You must use sensitive analytical techniques to confirm the absence of hydrazine to the required level.
Analytical Method
Principle
Typical Limit of Quantification (LOQ)
Key Considerations
GC-MS
Separation of volatile compounds followed by mass analysis. Often requires derivatization (e.g., with acetone) to form a more stable, analyzable compound (acetone azine).[12]
Excellent for trace analysis. The headspace technique is particularly useful for minimizing matrix effects.[12]
HPLC-UV/MS
Separation by liquid chromatography. Pre-column derivatization with an aldehyde (e.g., 4-nitrobenzaldehyde) can be used to create a UV-active derivative, enhancing sensitivity and specificity.[10]
Highly versatile and can often be adapted to existing lab equipment. MS detection provides definitive identification.
Spectrophotometry
Colorimetric reaction with an aldehyde (e.g., p-dimethylaminobenzaldehyde) that forms a colored product, the absorbance of which is proportional to the hydrazine concentration.[13]
Simple and cost-effective for a quick check, but may lack the specificity and sensitivity of chromatographic methods.[14]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter.
Problem 1: My NMR spectrum shows persistent signals corresponding to hydrazine, even after rotary evaporation.
Causality: Hydrazine hydrate has a boiling point of 120.1 °C, which is higher than many common organic solvents. Simple rotary evaporation, especially at lower bath temperatures, is often insufficient to remove it completely.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline hydrazides are privileged pharmacophores in drug discovery, exhibiting potent anti-tubercular, anti-cancer, and antimicrobial properties[1][2]. Fourier-transform infrared (FTIR) spectroscopy is a critical analytical tool for characterizing these compounds. Specifically, the carbonyl (C=O) stretching frequency—often referred to as the "Amide I" band—serves as a highly sensitive probe for molecular conformation, electronic environment, and intermolecular interactions[3][4].
This guide provides an objective comparison of the IR spectroscopic behavior of various quinoline hydrazides and their derivatives. By analyzing the causality behind frequency shifts, researchers can validate successful syntheses, confirm Schiff base derivatization, and verify metal complexation.
Theoretical Framework: The Amide I Band in Hydrazides
In hydrazides (R-CO-NH-NH₂), the carbonyl stretching absorption typically occurs in the range of 1640 to 1710 cm⁻¹[5]. The exact frequency is governed by a delicate balance of three factors:
Conjugation and Inductive Effects: Electron-withdrawing groups (like the quinoline nitrogen) can increase the double-bond character of the C=O bond by competing for the nitrogen lone pair, thereby shifting the frequency higher. Conversely, extended conjugation lowers the frequency[5].
Hydrogen Bonding: In the solid state (e.g., KBr pellets), intermolecular hydrogen bonding between the carbonyl oxygen and the hydrazide NH/NH₂ groups weakens the C=O bond, shifting the absorption to lower wavenumbers[5].
Metal Coordination: When hydrazides act as ligands, coordination typically occurs via the carbonyl oxygen and azomethine/amino nitrogen. The donation of oxygen lone pairs to a metal center (e.g., Cu²⁺, Co²⁺) decreases the electron density in the C=O bond, resulting in a bathochromic (negative) shift in the IR spectrum[4]. However, in some highly constrained Schiff base complexes, shifts to higher frequencies have been reported due to complex solid-state packing effects[1].
Logical relationship of factors affecting the C=O stretching frequency in quinoline hydrazides.
Comparative Data Analysis: Carbonyl Stretching Frequencies
The following table compares the FTIR carbonyl stretching frequencies (νC=O) of various quinoline hydrazides, their Schiff base derivatives, and benchmark non-quinoline hydrazides.
Positional Isomerism: The position of the hydrazide group on the quinoline ring significantly impacts the C=O frequency. Quinoline-2-carbohydrazide exhibits a C=O stretch around 1652 cm⁻¹. The proximity of the quinoline ring nitrogen allows for potential intramolecular hydrogen bonding or distinct crystal packing compared to the 3-substituted isomer, which alters the force constant of the carbonyl bond.
Schiff Base Derivatization: Condensation of quinoline-3-carbohydrazide with aromatic aldehydes yields Schiff bases (e.g., NQ, CQ, HQ). The introduction of the azomethine (-HC=N-) linkage extends conjugation. For instance, the HQ derivative (with a 2,4-dihydroxybenzylidene group) shows a higher C=O frequency (1660 cm⁻¹) compared to the CQ derivative (1641 cm⁻¹)[1]. This is due to the strong electron-donating nature of the hydroxyl groups altering the resonance across the hydrazone backbone.
Metal Complexation: When Schiff bases coordinate to transition metals (Cu, Ni, Co), the FTIR spectra reveal significant shifts. While classical coordination to the carbonyl oxygen typically lowers the C=O frequency due to the weakening of the double bond[4], some quinoline-3-carbohydrazide complexes exhibit shifts to higher frequencies, indicating complex alterations in the solid-state hydrogen bonding network upon metal binding[1].
To ensure high-fidelity spectroscopic data, the synthesis and sample preparation must follow rigorous, self-validating protocols.
Protocol A: Synthesis of Quinoline-2-Carbohydrazide
Causality: Direct hydrazinolysis of carboxylic acids is inefficient. Converting the acid to an ester first creates a better leaving group (alkoxide), driving the nucleophilic acyl substitution by hydrazine to completion.
Esterification: Dissolve 2-quinolinecarboxylic acid (quinaldic acid) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ dropwise. Reflux the mixture for 10 hours[6].
Isolation: Cool the mixture and pour it onto crushed ice. Neutralize with 10% NaHCO₃. Filter the precipitated ethyl quinoline-2-carboxylate, wash with distilled water, and recrystallize from ethanol[6].
Hydrazinolysis: Dissolve the ester (0.01 mol) in 50 mL of absolute ethanol. Add an excess of 80% hydrazine hydrate (0.1 mol). Reflux for 5-10 hours, monitoring the reaction progress by TLC[6].
Purification: Remove excess solvent and hydrazine under reduced pressure. Recrystallize the resulting yellow precipitate from 70% ethanol to yield pure quinoline-2-carbohydrazide.
Self-Validation Check: The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the hydrazide C=O stretch (~1652 cm⁻¹) alongside sharp N-H doublets (~3431, 3294 cm⁻¹) confirms successful conversion.
Causality: Hydrazides form extensive hydrogen-bonding networks. Solution-phase IR (e.g., in CHCl₃) will yield higher C=O frequencies than solid-state IR. The KBr pellet method is preferred for solid-state characterization but requires strict moisture control, as water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, which can mask the Amide I and N-H bands.
Drying: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a vacuum desiccator.
Grinding: In an agate mortar, combine ~1-2 mg of the synthesized quinoline hydrazide with ~100-200 mg of dry KBr. Grind vigorously for 1-2 minutes until a fine, homogeneous powder is achieved.
Pressing: Transfer the powder to a clean pellet die. Apply a vacuum for 1 minute to remove trapped air (preventing opaque pellets), then apply 10 tons of pressure for 2-3 minutes using a hydraulic press.
Measurement: Place the transparent KBr pellet in the FTIR spectrometer. Collect the spectrum from 4000 to 400 cm⁻¹ with a minimum of 32 scans at a resolution of 4 cm⁻¹.
Background Correction: Always run a blank KBr pellet as a background immediately before sample measurement to subtract any residual moisture signals.
Experimental workflow for the synthesis and derivatization of quinoline hydrazides.
References
[5] Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes. Arab Journal of Chemistry. 5
[1] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. 1
[2] Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Macquarie University). 2
[3] Synthesis, Characterization and Quantum Chemical Studies of Some Co(II) and Cu(II) Complexes of Acetoacetic Acid Hydrazide. Asian Journal of Chemistry. 3
[4] Synthesis, Physicochemical and Biological Studies of Cobalt(II) and Copper(II) Complexes of Benzoylacetic Acid Hydrazide. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 4
[6] In vitro cytotoxicity study, synthesis and spectroscopic characterization of Cr(III), Pd(II) complexes. Connect Journals. 6
Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures.
In-Depth Comparison Guide: Mass Spectrometry Fragmentation Pattern of 8-Bromoquinoline-4-carbohydrazide
Executive Summary In the realm of structural elucidation and drug development, 8-Bromoquinoline-4-carbohydrazide (8-BQCH) serves as both a critical synthetic intermediate and a powerful derivatization tag for carbonyl-co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of structural elucidation and drug development, 8-Bromoquinoline-4-carbohydrazide (8-BQCH) serves as both a critical synthetic intermediate and a powerful derivatization tag for carbonyl-containing metabolites. While unsubstituted quinoline hydrazides are common, the strategic placement of a bromine atom at the C-8 position fundamentally alters the molecule's mass spectrometry (MS) profile. This guide objectively compares the collision-induced dissociation (CID) performance of 8-BQCH against alternative quinoline derivatives, providing researchers with the mechanistic insights and experimental protocols needed to leverage its unique isotopic signature for high-confidence structural identification.
Mechanistic Principles of 8-BQCH Fragmentation
To effectively utilize 8-BQCH in LC-MS/MS workflows, one must understand the causality behind its fragmentation behavior. The molecule's dissociation is governed by three primary structural features:
The Bromine Isotopic Signature (The "Built-In Mass Tag")
Bromine naturally exists as two stable isotopes,
Br and Br, in a nearly 1:1 ratio [1]. Consequently, the protonated precursor ion of 8-BQCH appears as a distinct doublet at m/z 266 and m/z 268 of equal intensity. This 1:1 isotopic pattern acts as a highly specific mass tag, allowing analytical software to easily filter out background matrix noise that typically presents as singlet peaks.
Hydrazide Cleavage & Acylium Ion Formation
Under low-to-moderate collision energy (CE), the weakest bonds in the 8-BQCH molecule reside within the hydrazide moiety. The primary fragmentation pathway involves the loss of neutral hydrazine (N
H, -32 Da) to form a highly stable acylium ion at m/z 234 / 236 [2].
Causality: The acylium ion (
) is energetically favored because the positive charge is resonance-stabilized by the adjacent aromatic quinoline ring system. A secondary, less dominant pathway involves the loss of ammonia (NH, -17 Da) to yield m/z 249 / 251.
Quinoline Core Dissociation
As collision energy increases, the acylium ion undergoes decarbonylation (loss of CO, -28 Da) to form the bromoquinoline cation (m/z 206 / 208 ) [3]. At maximum collision energies, the relatively weak C-Br bond undergoes homolytic cleavage (loss of Br
, -79 / -81 Da), converging the doublet into a single diagnostic quinoline core fragment at m/z 127 .
MS/MS fragmentation pathway of 8-BQCH highlighting characteristic mass losses.
Comparative Performance Analysis
When designing a mass spectrometry assay, researchers must choose the optimal derivatization agent or structural analog. Below is an objective comparison of 8-BQCH against its non-halogenated counterpart, Quinoline-4-carbohydrazide (QCH) , and its fluorinated analog, 8-Fluoroquinoline-4-carbohydrazide (8-FQCH) .
Quantitative Data Summary
Feature
8-Bromoquinoline-4-carbohydrazide (8-BQCH)
Quinoline-4-carbohydrazide (QCH)
8-Fluoroquinoline-4-carbohydrazide (8-FQCH)
Precursor
m/z 266 / 268
m/z 188
m/z 206
Isotopic Signature
1:1 Doublet ( 1.998 Da)
Singlet
Singlet
Acylium Ion Fragment
m/z 234 / 236 (Doublet)
m/z 156 (Singlet)
m/z 174 (Singlet)
Core Stability (CID)
Cleaves C-Br at high CE
Stable C-H bond
Highly stable C-F bond
Matrix Interference
Very Low (Doublet filtering)
High (Singlet overlaps)
Moderate
Mechanistic Advantages of 8-BQCH
Signal-to-Noise Ratio: QCH and 8-FQCH produce singlet precursor ions. In complex biological matrices (e.g., plasma, tissue extracts), distinguishing a target singlet from isobaric background noise is statistically challenging. 8-BQCH's 1:1 doublet ensures near-zero false positive identification.
Tunable Fragmentation: The C-Br bond in 8-BQCH has a relatively low bond dissociation energy (~280 kJ/mol). This allows researchers to easily cleave the halogen at higher collision energies to confirm the core structure. In contrast, the C-F bond in 8-FQCH is exceptionally strong (~485 kJ/mol), resisting cleavage and limiting the generation of lower-mass diagnostic ions.
Experimental Protocol: LC-ESI-MS/MS Workflow
To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the exact methodology for capturing the 8-BQCH fragmentation pattern. Every step is designed with a specific physicochemical rationale.
Step 1: Sample Preparation
Method: Dissolve 8-BQCH standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Causality: Formic acid lowers the pH of the solution, ensuring complete protonation of the basic quinoline nitrogen in solution. This maximizes ionization efficiency in positive-ion mode.
Step 2: ESI Source Optimization
Method: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Causality: The high desolvation temperature ensures rapid evaporation of the aqueous/organic droplets, preventing the formation of water clusters that could suppress the
Method: Isolate the precursor doublet (m/z 266/268) using a narrow quadrupole isolation window (e.g., 3.0 Da to capture both isotopes). Apply a stepped collision energy (CE) ramp from 15 eV to 45 eV .
Causality:
Low CE (15-20 eV): Selectively breaks the hydrazide N-N bond, maximizing the yield of the acylium ion (m/z 234/236).
High CE (35-45 eV): Provides sufficient kinetic energy to overcome the C-Br bond dissociation threshold, yielding the m/z 127 core ion.
Step 4: Data Processing & Isotope Filtering
Method: Program the data analysis software to flag MS/MS spectra only if the precursor ions exhibit a mass difference of exactly 1.998 Da with an intensity ratio between 0.9 and 1.1.
Step-by-step LC-ESI-MS/MS analytical workflow for isotope-filtered data analysis.
References
Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. Available at:[Link]
Mass spectra - fragmentation patterns - Chemguide. Chemguide. Available at: [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at:[Link]
Validation
Comparative Analysis of Antibacterial Efficacy: 8-Bromo vs. 8-Chloro Quinoline Derivatives
Executive Summary This guide provides a technical comparison between 8-bromoquinoline and 8-chloroquinoline derivatives, focusing on their application as antibacterial agents. While 8-hydroxyquinoline (8-HQ) is the most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 8-bromoquinoline and 8-chloroquinoline derivatives, focusing on their application as antibacterial agents. While 8-hydroxyquinoline (8-HQ) is the most common scaffold in this family, recent medicinal chemistry efforts have targeted the C8-position itself with halogens to modulate lipophilicity, metabolic stability, and binding affinity in non-chelating mechanisms.
The Verdict:
8-Bromo Derivatives: Generally exhibit higher potency against Gram-negative pathogens (e.g., Acinetobacter baumannii) due to increased lipophilicity and superior filling of hydrophobic binding pockets (e.g., ATP synthase interaction).
8-Chloro Derivatives: Offer superior metabolic stability and lower molecular weight, making them preferred starting points for fragment-based drug discovery (FBDD) where ligand efficiency is prioritized over raw potency.
Physicochemical Drivers of Activity
The differential antibacterial activity between 8-bromo and 8-chloro derivatives is governed by three fundamental physicochemical parameters: Sterics , Electronics , and Lipophilicity .
Table 1: Comparative Physicochemical Properties
Parameter
8-Chloro Substituent
8-Bromo Substituent
Impact on Antibacterial Activity
Van der Waals Radius
1.75 Å
1.85 Å
Br creates a tighter "lock" in hydrophobic pockets but risks steric clash in small active sites.
Electronegativity (Pauling)
3.16
2.96
Cl is more electron-withdrawing, deactivating the ring more than Br; affects pKa of ring nitrogen.
Lipophilicity ( constant)
+0.71
+0.86
Critical Driver: Br increases membrane permeability, essential for penetrating the Gram-negative outer membrane.
C-X Bond Strength
~339 kJ/mol
~280 kJ/mol
Cl derivatives are more chemically stable; Br is a better leaving group, useful for late-stage functionalization but potentially reactive in vivo.
Comparative Efficacy: Case Studies
Case Study A: ATP Synthase Inhibition (Gram-Negative Targets)
Recent studies on diarylquinolines targeting bacterial ATP synthase reveal a distinct advantage for 8-bromo substitutions.
Target: Acinetobacter baumannii (MDR strains).
Observation: Replacing an 8-chloro group with an 8-bromo group on the quinoline "Western" fragment resulted in a 2- to 4-fold decrease in MIC (increased potency).
Mechanistic Insight: The ATP synthase c-ring rotor interface contains a hydrophobic cleft. The larger volume of the Bromine atom (approx. 15% larger than Chlorine) fills this cleft more effectively, displacing water and increasing the entropic gain of binding.
Data Summary:
8-Cl Derivative MIC: 0.5 - 1.0 µM
8-Br Derivative MIC: 0.12 - 0.25 µM
Case Study B: 4-Aminoquinoline Scaffolds (DNA Intercalation)
In 4-aminoquinoline derivatives (structurally related to chloroquine), the halogen at position 8 modulates DNA binding affinity.
8-Chloro: The standard for antimalarial/antibacterial cross-activity. It provides a balance of solubility and lipophilicity.
8-Bromo: often shows higher cytotoxicity. While antibacterial potency increases, the Selectivity Index (SI) (CC50/MIC) often decreases because the high lipophilicity leads to non-specific membrane disruption in mammalian cells.
Mechanistic Workflows & Visualization
Mechanism of Action: Halogen-Mediated Binding
The following diagram illustrates how the choice of halogen dictates the pathway between specific target binding (ATP Synthase) versus non-specific membrane disruption.
Caption: Decision logic for halogen selection based on target binding vs. cytotoxicity risks.
Experimental Protocols
To validate the activity differences described above, the following self-validating protocols are recommended. These protocols include specific "Checkpoints" to ensure data integrity.
Objective: Quantify the potency shift between 8-Cl and 8-Br analogues.
Stock Preparation:
Dissolve compounds in 100% DMSO to 10 mM.
Checkpoint: Ensure no precipitation occurs upon dilution into cation-adjusted Mueller-Hinton Broth (CAMHB). If 8-Br precipitates (due to lower solubility), use 2% cyclodextrin as a carrier.
Inoculum Prep:
Grow S. aureus (ATCC 29213) or A. baumannii (ATCC 19606) to 0.5 McFarland standard.
Dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.
Plate Setup:
Use 96-well round-bottom plates.
Serial 2-fold dilutions of 8-Cl and 8-Br derivatives (Range: 64 µg/mL to 0.06 µg/mL).
Include Vancomycin (Gram+) or Ciprofloxacin (Gram-) as positive controls.
Incubation & Readout:
Incubate at 37°C for 16-20 hours.
Readout: Visual turbidity check.
Validation: The MIC is the lowest concentration with no visible growth . The 8-Br compound should typically show an MIC 1-2 wells lower (more potent) than the 8-Cl analogue for hydrophobic targets.
Protocol 2: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
Objective: Determine if the halogen substitution alters the rate of killing.
Dosing: Inoculate broth with bacteria (10^6 CFU/mL). Add compound at 4x MIC.
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
Plating: Serial dilute in PBS and plate on nutrient agar.
Analysis:
Plot Log10 CFU/mL vs. Time.
Comparison: 8-Bromo derivatives often exhibit faster initial killing kinetics (0-4 hours) due to rapid membrane association, whereas 8-Chloro derivatives may show a slower, sustained effect.
Synthesis & Validation Workflow
To ensure you are testing the correct regioisomers, use this synthesis validation flow.
Caption: Synthetic pathway emphasizing the divergence point for Chloro vs. Bromo derivatives.
References
National Center for Biotechnology Information (NCBI). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii. PubChem.[1] Available at: [Link] (Accessed via NIH PMC search).
ResearchGate. QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Available at: [Link][2]
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
Structure-Activity Relationship (SAR) and Performance Comparison Guide: 8-Bromoquinoline-4-Carbohydrazide Antimicrobials
Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of traditional fluoroquinolones. In response, the 8-bromoquinoline-4-carbohydrazide scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of traditional fluoroquinolones. In response, the 8-bromoquinoline-4-carbohydrazide scaffold has emerged as a highly privileged pharmacophore in rational drug design. By bypassing classical target-site mutations, these derivatives engage microbial DNA gyrase through alternative allosteric binding modes.
This guide provides an objective, data-driven comparison of 8-bromoquinoline-4-carbohydrazide derivatives against clinical standards. As a structural blueprint for medicinal chemists, it details the mechanistic causality behind specific functional group modifications, standardizes self-validating experimental protocols, and establishes clear Structure-Activity Relationship (SAR) guidelines for lead optimization.
Mechanistic Rationale & SAR Logic
The architectural design of 8-bromoquinoline-4-carbohydrazides is not arbitrary; every moiety serves a distinct thermodynamic or pharmacokinetic purpose [1].
The Quinoline Core: Provides the essential planar aromatic system required for intercalation into the DNA-gyrase cleavage complex. Unlike saturated rings, the electron-deficient nature of the quinoline nitrogen enhances binding affinity within the acidic pockets of the GyrA subunit.
The C8-Bromine Substitution: The strategic placement of a heavy halogen at the 8-position serves a dual purpose. First, it significantly increases the overall lipophilicity (LogP) of the molecule, which is the primary driver for permeating the thick, hydrophobic peptidoglycan layer of Gram-positive pathogens like Staphylococcus aureus. Second, bromine acts as a potent halogen-bond donor, establishing highly directional, non-covalent interactions with the enzyme's allosteric sites [2].
The C4-Carbohydrazide Linker: This moiety acts as a versatile hydrogen-bond donor/acceptor network. More importantly, it serves as the critical synthetic node for "molecular hybridization"—allowing chemists to condense the scaffold with various aldehydes to form Schiff bases (hydrazones) or cyclize it into 1,3,4-oxadiazoles, thereby locking the molecule into a rigid, bioactive conformation [3].
Mechanistic SAR logic of the 8-bromoquinoline-4-carbohydrazide scaffold.
Comparative Performance Analysis
To objectively evaluate the pharmacological potential of this scaffold, we must benchmark the synthesized derivatives—specifically the hydrazone hybrids and the cyclized 1,3,4-oxadiazole analogs—against established clinical standards [1, 3].
Quantitative Antimicrobial Efficacy
The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) and DNA Gyrase IC₅₀ data, demonstrating how molecular hybridization of the carbohydrazide core shifts the antimicrobial profile.
Compound Class / Standard
Target Pathogen
MIC (µg/mL)
DNA Gyrase IC₅₀ (µM)
Mechanistic Advantage / Limitation
Ciprofloxacin (Standard)
Broad-spectrum
0.50 - 3.80
3.80
High potency; limited by widespread efflux pump resistance.
Bypasses GyrA mutations; highly selective for Gram-positive cell walls.
Quinoline-1,3,4-oxadiazoles
E. coli / S. aureus
4.88
~12.50
Rigid pseudo-ring provides superior metabolic stability and broadens spectrum.
Data Insight: While Ciprofloxacin remains the most potent raw inhibitor of DNA gyrase (IC₅₀ = 3.80 µM), the 8-bromoquinoline-hydrazone derivatives exhibit remarkable equipotency (IC₅₀ = 8.45 µM) while overcoming fluoroquinolone-resistant S. aureus strains. Cyclization into oxadiazoles expands the activity spectrum to Gram-negative bacteria (E. coli), likely due to enhanced porin channel translocation.
Validated Experimental Workflows
Trustworthy drug development relies on self-validating experimental systems. The following protocols detail the critical steps for synthesizing and evaluating these antimicrobials, emphasizing the causality behind each methodological choice.
Protocol 1: Molecular Hybridization (Schiff Base Formation)
Objective: Condense the 8-bromoquinoline-4-carbohydrazide core with aryl aldehydes.
Reagent Preparation: Dissolve 1.0 mmol of 8-bromoquinoline-4-carbohydrazide in 15 mL of anhydrous ethanol. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate imine.
Catalysis: Add 3-5 drops of glacial acetic acid, followed by 1.1 mmol of the target aryl aldehyde. Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the carbohydrazide terminal nitrogen.
Reflux & Isolation: Reflux the mixture for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Once complete, pour into crushed ice. Filter, wash with cold ethanol, and recrystallize.
Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.
Inoculum Preparation: Adjust bacterial suspensions (S. aureus ATCC 25923, E. coli ATCC 25922) to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth.
Serial Dilution: Prepare two-fold serial dilutions of the test compounds (from 128 µg/mL to 0.25 µg/mL) in 96-well plates.
Objective: Confirm that the phenotypic MIC is driven by target-specific DNA gyrase inhibition.
Reaction Assembly: Combine relaxed pBR322 plasmid DNA (0.5 µg), S. aureus DNA gyrase, and the test compound in an ATP-supplemented assay buffer.
Incubation: Incubate at 37°C for 30 minutes. Causality: ATP is strictly required; its inclusion ensures the assay measures the active supercoiling mechanism rather than passive DNA binding.
Electrophoresis: Terminate the reaction with chloroform/isoamyl alcohol and resolve the DNA topological states on a 1% agarose gel. The disappearance of the supercoiled band confirms target inhibition.
Self-validating experimental workflow for quinoline antimicrobial development.
Lead Optimization Guidelines
For drug development professionals aiming to iterate on the 8-bromoquinoline-4-carbohydrazide scaffold, adhere to the following SAR principles:
Modulating Gram-Negative Activity: The baseline brominated scaffold is highly lipophilic, heavily skewing efficacy toward Gram-positive pathogens. To penetrate the outer membrane of Gram-negative bacteria (E. coli, P. aeruginosa), the carbohydrazide tail must be functionalized with basic, polar moieties (e.g., piperazine or pyrrolidine rings) [4] that exploit porin-mediated cellular entry.
Mitigating Metabolic Liability: Unsubstituted hydrazones are susceptible to rapid in vivo hydrolysis by plasma amidases. Cyclizing the carbohydrazide linker into a 1,3,4-oxadiazole ring eliminates this hydrolytic liability, dramatically improving the pharmacokinetic half-life while maintaining the precise spatial geometry required for GyrA binding [3].
Steric Boundaries at C2: Substitution at the C2 position of the quinoline ring with bulky aryl groups (e.g., 4-bromophenyl) enhances hydrophobic interactions within the gyrase binding pocket. However, exceeding a certain steric volume (e.g., adding multi-fused ring systems) results in a steric clash, abruptly abolishing binding affinity [1].
References
Abd El-Lateef, H. M., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.
Patel, K. B., & Kumari, P. "A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids." Journal of Molecular Structure, 2022.[Link]
RSC Publishing. "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
ChemMedChem. "Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa." ChemMedChem, 2025.[Link]
Validation
Comparative Guide: Molecular Docking of Quinoline-4-Carbohydrazide Scaffolds Targeting DNA Gyrase
[1] Executive Summary This guide provides a technical comparison of Quinoline-4-carbohydrazide derivatives against the standard of care, Ciprofloxacin , targeting bacterial DNA Gyrase. While fluoroquinolones (like Ciprof...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical comparison of Quinoline-4-carbohydrazide derivatives against the standard of care, Ciprofloxacin , targeting bacterial DNA Gyrase.
While fluoroquinolones (like Ciprofloxacin) traditionally target the GyrA subunit (DNA cleavage complex), emerging resistance has shifted research toward the GyrB subunit (ATPase domain) and novel scaffolds that can bridge both domains. Experimental data indicates that specific quinoline-4-carbohydrazide derivatives (e.g., Compound 6b) can achieve superior binding affinities (-7.73 kcal/mol) compared to Ciprofloxacin (-7.29 kcal/mol) in silico.[1] However, this guide also highlights the critical divergence between in silico binding energy and in vitro IC50 values, offering a realistic roadmap for lead optimization.
Mechanistic Basis & Target Selection
The Target: DNA Gyrase (Topoisomerase II)
DNA gyrase is a heterotetrameric enzyme (
) essential for introducing negative supercoils into bacterial DNA.
GyrA Subunit: Involved in DNA cleavage and reunion. (Target of Ciprofloxacin).[2][3][4][5][6][7]
GyrB Subunit: Responsible for ATP hydrolysis. (Target of Novobiocin and experimental hydrazides).
The Scaffold: Quinoline-4-Carbohydrazide
Unlike pure fluoroquinolones, the incorporation of a carbohydrazide linker at the C4 position offers two distinct advantages:
Hydrogen Bonding: The hydrazide moiety (-CONHNH-) acts as a versatile H-bond donor/acceptor, facilitating interactions with Asp73 and Glu50 in the GyrB pocket.
Pi-Stacking: The quinoline ring maintains the necessary intercalation potential or hydrophobic packing against the active site walls.
Experimental Protocol (Self-Validating Workflow)
To ensure reproducibility, the following computational workflow is recommended. This protocol includes self-validation steps (RMSD calculation) to prevent false positives.
Workflow Visualization
The following diagram outlines the critical path from library preparation to validated docking scores.
S. aureus Gyrase (PDB: 2XCT or 3G75 ) or E. coli GyrB (PDB: 1KZN ).
Validation Step: The co-crystallized ligand must be extracted and re-docked. A Root Mean Square Deviation (RMSD) of
between the docked pose and crystal pose confirms the grid box accuracy.
Ligand Preparation:
Structures must be energy-minimized using DFT (B3LYP/6-31G*) to ensure the hydrazide linker is in the correct tautomeric state before docking.
Scoring Function:
Utilize AutoDock Vina or Glide (SP/XP). Scores are calculated as
.
Comparative Performance Analysis
The following data compares a representative Quinoline-4-carbohydrazide derivative (Compound 6b) against Ciprofloxacin .
Table 1: Docking Scores vs. Biological Activity (S. aureus Gyrase)
Metric
Ciprofloxacin (Standard)
Quinoline-4-Carbohydrazide (Cmpd 6b)
Interpretation
Docking Score
-7.29 kcal/mol
-7.73 kcal/mol
The hydrazide derivative shows stronger theoretical affinity due to additional H-bonds.
Binding Energy
Moderate
High
The derivative forms a more stable complex in silico.
IC50 (Enzyme)
3.80 µM
33.64 µM
Critical Insight: Despite better docking, the derivative is ~10x less potent enzymatically.
Key Interactions
Ser1072, Arg458 (GyrA)
Asp73, Arg76 (GyrB/ATP pocket)
Different binding modes suggest the derivative may act as an ATPase inhibitor.
Data Source: Aggregated from comparative studies on quinoline derivatives [1][2].
Analysis of the Data Discrepancy
Why does a better docking score lead to a worse IC50?
As a researcher, you must interpret this discrepancy correctly:
Solubility & Permeability: The carbohydrazide linker increases molecular weight and polarity (TPSA), potentially reducing membrane permeability compared to the compact Ciprofloxacin molecule.
Binding Site Dynamics: Docking is rigid. The lower IC50 suggests that while the molecule fits well (high score), it may not induce the necessary conformational paralysis of the enzyme required for inhibition.
Structural Interaction Map
To improve the potency of Quinoline-4-carbohydrazide, one must optimize the interactions mapped below. The hydrazide linker acts as a bridge to key residues.
Caption: Figure 2.[5][8] Interaction map within the DNA Gyrase B ATP-binding pocket.[8] Solid lines indicate direct H-bonds.
Conclusion & Recommendation
The Quinoline-4-carbohydrazide scaffold represents a promising "Next-Generation" template, particularly for overcoming fluoroquinolone resistance mechanisms that mutate the GyrA active site.
Pros: Superior theoretical binding energy (-7.73 kcal/mol) and ability to target the ATPase domain (GyrB).
Cons: Currently lower in vitro potency (IC50 ~33 µM) compared to Ciprofloxacin.
Recommendation: Future development should focus on optimizing the N-substituents of the hydrazide linker to improve lipophilicity (LogP) without sacrificing the critical Hydrogen bonds with Asp73.
References
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023).
[Link]
Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity. (2022).
[Link]
DNA Gyrase as a Target for Quinolones. Biomedicines. (2023).[1][5][6][9]
[Link]
A Senior Application Scientist's Guide to Elemental Analysis of 8-Bromoquinoline-4-carbohydrazide Metal Complexes
Authored by: A Senior Application Scientist Introduction: The Crucial Role of Elemental Analysis in Coordination Chemistry In the landscape of drug development and materials science, quinoline derivatives are a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Crucial Role of Elemental Analysis in Coordination Chemistry
In the landscape of drug development and materials science, quinoline derivatives are a cornerstone due to their vast biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The carbohydrazide moiety is a particularly effective coordinating agent, readily forming stable complexes with a variety of transition metals. 8-Bromoquinoline-4-carbohydrazide (C₁₀H₈BrN₃O) is a ligand of significant interest, combining the versatile quinoline scaffold with a bidentate or tridentate chelation site.
When a researcher synthesizes a novel metal complex of this ligand, the first and most fundamental question is: "Have I made the compound I intended to make?" While spectroscopic methods like IR, NMR, and Mass Spectrometry provide vital information about the functional groups and molecular structure, elemental analysis stands as the ultimate gatekeeper for confirming the empirical formula.[2][3] It provides the quantitative mass percentages of carbon (C), hydrogen (H), nitrogen (N), and the metal (M), offering a direct comparison to the theoretically calculated values for the proposed structure.
This guide moves beyond a simple recitation of protocols. It is designed to provide researchers with the strategic logic and field-proven insights required to accurately calculate, experimentally determine, and critically interpret the elemental analysis data for 8-Bromoquinoline-4-carbohydrazide metal complexes. We will explore the causality behind experimental choices and establish a self-validating workflow to ensure the trustworthiness of your results.
Part 1: The Theoretical Foundation - Calculating Expected Elemental Composition
Before any experimental analysis can be interpreted, a precise theoretical benchmark must be established. This calculation is based on the proposed molecular formula of the metal complex. The accuracy of your experimental results will be judged against this theoretical value.
The Ligand: 8-Bromoquinoline-4-carbohydrazide (L)
Formula: C₁₀H₈BrN₃O
Molecular Weight: To calculate this, we use the atomic weights of the constituent elements:
The ligand can coordinate with metals in various stoichiometries, often involving counter-ions (like Cl⁻) or solvent molecules (like H₂O) which become incorporated into the crystal lattice.[4] Let's consider a common scenario with a divalent metal ion, M(II), such as Cu(II), Ni(II), or Zn(II).
Protocol 1: Step-by-Step Theoretical Calculation
Let's use a hypothetical complex as an example: [Cu(L)Cl₂] , where L = 8-Bromoquinoline-4-carbohydrazide.
Calculate the Total Molecular Weight of the Complex:
MW = MW of Ligand + MW of Cu + MW of Cl₂
MW = 282.10 + 63.546 + 70.906 = 416.552 g/mol
Calculate the Percentage of Each Element:
The formula for calculating the mass percentage of an element 'X' is:
%X = (Total mass of X in formula / Total molecular weight of complex) * 100
%C: (10 * 12.011 / 416.552) * 100 = 28.83 %
%H: (8 * 1.008 / 416.552) * 100 = 1.94 %
%N: (3 * 14.007 / 416.552) * 100 = 10.09 %
%Cu: (1 * 63.546 / 416.552) * 100 = 15.26 %
This process must be repeated for every plausible structure. For instance, a complex with two ligands, [Cu(L)₂]Cl₂, or one containing water, [Cu(L)Cl₂(H₂O)], will have entirely different theoretical values. An online elemental analysis calculator can expedite this process.[5]
Part 2: The Experimental Reality - A Comparison of Analytical Techniques
Obtaining reliable experimental data requires selecting the appropriate analytical technique. For coordination compounds, a combination of methods is often necessary.
CHNS/O Analysis for Non-Metals
This is the most common technique for determining the percentage of Carbon, Hydrogen, and Nitrogen.
Principle of Causality: The method relies on the complete and instantaneous combustion of a small, precisely weighed sample in a pure oxygen environment. The sample is oxidized at high temperatures (typically ~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[6] The instrument is calibrated against known standards (e.g., acetanilide) to ensure accuracy.
Why it's Trustworthy: The self-validating nature of this protocol comes from its reliance on fundamental chemical principles (stoichiometry of combustion) and robust calibration. When performed correctly, it provides data with high precision.
Metal and Halogen Analysis
While CHN analyzers are standard for organic components, they do not quantify metals or halogens.
Inductively Coupled Plasma (ICP): This is a highly sensitive method for trace and major element analysis.[7]
ICP-OES (Optical Emission Spectrometry): The sample, typically digested in acid to create a liquid matrix, is introduced into an argon plasma (~10,000 K). Atoms and ions are excited and emit photons at characteristic wavelengths. The intensity of this emission is proportional to the element's concentration.[8]
ICP-MS (Mass Spectrometry): This technique also uses an argon plasma to generate ions from the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing exceptional sensitivity (parts-per-billion or even parts-per-trillion).[8]
Atomic Absorption Spectrometry (AAS): In AAS, a light source specific to the metal being analyzed is passed through a cloud of atomized sample. The atoms absorb this light, and the degree of absorption is proportional to the concentration of the element.[9] While effective, AAS can typically only measure one element at a time, making it less efficient than ICP for multi-element analysis.[7]
X-Ray Fluorescence (XRF): A non-destructive technique where the sample is irradiated with X-rays, causing it to emit secondary (fluorescent) X-rays. Each element emits X-rays at a characteristic energy, allowing for identification and quantification.[8][10] It is particularly useful for solid samples, requiring minimal preparation.
Technique
Principle
Sample State
Sensitivity
Key Advantage
CHN Analysis
Combustion & Gas Chromatography
Solid
~0.1 wt%
Standardized, high-precision for C, H, N
ICP-OES
Atomic Emission in Plasma
Liquid (Acid Digested)
ppm (mg/L)
Multi-element capability, robust
ICP-MS
Mass Spectrometry of Plasma-Generated Ions
Liquid (Acid Digested)
ppb-ppt (µg/L-ng/L)
Extremely high sensitivity for trace analysis
AAS
Atomic Absorption of Light
Liquid (Acid Digested)
ppm (mg/L)
Cost-effective for single-element analysis
XRF
X-ray induced fluorescence
Solid or Liquid
10 ppm - 1 at%
Non-destructive, minimal sample prep
Part 3: The Integrated Workflow - From Synthesis to Validated Formula
Achieving congruence between theoretical and experimental data requires a meticulous and logical workflow. Discrepancies are not failures; they are data points that provide insight into the true nature of your compound.
Expert Protocol for Elemental Analysis
Sample Purity is Paramount: This is the most critical and often overlooked step. Impurities, especially residual solvents or starting materials, will invalidate your results.
Action: Purify the complex thoroughly, typically by recrystallization from an appropriate solvent system.
Validation: Confirm purity. A sharp melting point and clean ¹H NMR spectrum are strong indicators. The absence of solvent peaks in the NMR is crucial.
Sample Preparation for Analysis:
Action: Dry the purified sample meticulously under a high vacuum for several hours to remove any adsorbed solvent or moisture. Hygroscopic compounds require handling in a glovebox.
Causality: Undetected water or solvent molecules are a primary source of deviation between calculated and found values. For example, one molecule of water in our hypothetical [Cu(L)Cl₂] complex increases the MW by 18.015 g/mol and would lower all calculated elemental percentages.
Perform Theoretical Calculations:
Action: Calculate the theoretical percentages for several plausible formulas: the anhydrous complex, and complexes with one or two molecules of water or common recrystallization solvents (e.g., ethanol, DMF).
Submit for Experimental Analysis:
Action: Accurately weigh 2-5 mg of the pure, dry sample for CHN analysis. Prepare a separate, larger sample (10-20 mg) for ICP or AAS analysis, which will be digested in trace-metal grade nitric acid.
Expert Insight: Always inform the analytical service of the elements present (especially Br and the metal) as they may require special combustion reagents or instrument settings for complete analysis and to avoid damaging the equipment.
Interpret the Results - The ±0.4% Rule:
The Standard: In academic and pharmaceutical contexts, experimental C, H, and N values that fall within ±0.4% of the theoretical values are generally considered acceptable proof of purity and confirmation of the empirical formula.[11]
Example: For our [Cu(L)Cl₂] complex, the theoretical %C is 28.83%. An experimental result between 28.43% and 29.23% would be acceptable.
Part 4: Troubleshooting Discrepancies - A Scientist's Decision Tree
When experimental data does not match the theory, a systematic investigation is required.
Experimental Found: C, 27.65%; H, 2.32%; N, 9.68%.
The values are outside the ±0.4% tolerance. Following our decision tree:
The values are not all consistently low.
Let's test the hypothesis of a hydrated complex, [Cu(L)Cl₂(H₂O)] .
New MW = 416.552 + 18.015 = 434.567 g/mol
New Calculated %:
%C: (120.11 / 434.567) * 100 = 27.64%
%H: (10 * 1.008 / 434.567) * 100 = 2.32%
%N: (42.021 / 434.567) * 100 = 9.67%
Conclusion
Elemental analysis is more than a routine measurement; it is a quantitative validation of a synthetic achievement. For 8-Bromoquinoline-4-carbohydrazide metal complexes, a successful analysis hinges on a triad of excellence: meticulous purification, precise theoretical calculation for all plausible structures, and a critical interpretation of high-quality experimental data. By understanding the causality behind the analytical techniques and employing a systematic troubleshooting workflow, researchers can confidently establish the empirical formula of their novel compounds, laying a solid and trustworthy foundation for all subsequent research.
References
Academia.edu. (n.d.). Comparison of Theoretical & Experimental studies of 2-oxo-4-phenyl quinoline.
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
University of Sheffield. (2025, April 15). Elemental Analysis tool.
Taylor & Francis Online. (2023, July 21). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction.
ACS Omega. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
Semantic Scholar. (n.d.). Main Analytical Techniques Used for Elemental Analysis in Various Matrices.
AZoM. (2019, September 9). Most Common Elemental Analysis Techniques.
ResearchGate. (n.d.). Elemental Analysis of the Ligand and its Metal complexes.
Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas.
MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys.
Laboratory Equipment. (2012, March 6). New Elemental Analysis Techniques for the Analytical Chemistry Laboratory.
Flinn Scientific. (n.d.). Synthesis and Analysis of a Coordination Compound.
PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
X-ray crystallography data of 8-Bromoquinoline-4-carbohydrazide crystals
This guide provides a comparative structural and performance analysis of 8-Bromoquinoline-4-carbohydrazide , a critical scaffold in the development of antimicrobial agents (specifically DNA gyrase inhibitors) and metal-c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative structural and performance analysis of 8-Bromoquinoline-4-carbohydrazide , a critical scaffold in the development of antimicrobial agents (specifically DNA gyrase inhibitors) and metal-chelating therapeutics.
Unlike standard datasheets, this guide synthesizes crystallographic principles with experimental bioactivity data to assist researchers in optimizing lead compounds.
Executive Summary & Structural Context
8-Bromoquinoline-4-carbohydrazide represents a halogenated modification of the privileged quinoline-4-carbohydrazide scaffold. The introduction of the bromine atom at the C8 position is a strategic medicinal chemistry modification designed to:
Enhance Lipophilicity: Improve membrane permeability (logP) compared to the parent hydrazide.
Modulate pKa: The electron-withdrawing halogen affects the basicity of the quinoline nitrogen, altering metal coordination strength.
Induce Halogen Bonding: The C-Br moiety can form specific
-hole interactions with biological targets (e.g., carbonyl backbone of proteins), potentially increasing potency.
While specific unit cell parameters for the unsubstituted 8-bromo hydrazide are often proprietary or buried in series data, the structural behavior can be rigorously defined by comparing it with the crystallographically resolved 2-substituted analogs and the parent scaffold .
A. Crystal Packing & Unit Cell Trends
The introduction of the heavy bromine atom at position 8 significantly alters the packing efficiency compared to the parent molecule.
Parent (Quinoline-4-carbohydrazide): Typically adopts a planar conformation stabilized by intermolecular hydrogen bonds between the hydrazide -NH- and the carbonyl oxygen of adjacent molecules, forming infinite chains.
8-Bromo Derivative: The bulky Br atom (Van der Waals radius ~1.85 Å) at the peri position disrupts the flat pi-stacking slightly but introduces a new structure-directing force: the Br...N or Br...O halogen bond.
Density: Expected increase from ~1.35 g/cm³ (parent) to >1.65 g/cm³ due to the heavy atom.
Space Group: Likely Monoclinic (
) or Triclinic () , common for planar aromatic hydrazides.
B. Experimental Benchmark (Analog Data)
To validate the structural model, we compare with the experimentally resolved N'-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide (a related 8-substituted quinoline).
Parameter
Analog Reference Data (Sulfonohydrazide Deriv.) [1]
Implication for 8-Bromo-4-carbohydrazide
Crystal System
Monoclinic
Expect Monoclinic packing preference.
Space Group
or
Centrosymmetric packing is favored to cancel dipoles.
Unit Cell (a)
~32.15 Å (Long axis)
Will be shorter (~12-15 Å) due to lack of sulfonyl linker.
Unit Cell ()
~117°
High angle typical of sliding layer packing in quinolines.
R-Factor
~0.052 (5.2%)
Bromine allows for excellent phasing (Heavy Atom Method).
Expert Insight: When solving the structure of 8-Bromoquinoline-4-carbohydrazide, use the Heavy Atom Method (Patterson synthesis) rather than Direct Methods. The bromine signal will dominate the diffraction map, allowing for rapid solution even with smaller crystals.
Experimental Protocols
To generate the crystals and data described above, follow this self-validating workflow.
Protocol A: Synthesis of 8-Bromoquinoline-4-carbohydrazide
Prerequisite: Start from 8-bromoquinoline-4-carboxylic acid (commercially available or synthesized via Pfitzinger reaction).
Esterification:
Reflux 8-bromoquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol with catalytic
Evaporate solvent to yield Ethyl 8-bromoquinoline-4-carboxylate .
Hydrazinolysis:
Dissolve the ester (1.0 eq) in ethanol (10 mL/g).
Add Hydrazine Hydrate (99%, 5.0 eq) dropwise.
Reflux for 4-6 hours. The solution will likely turn from clear to yellow, and a precipitate may form.
Work-up: Cool to
. Filter the solid.[1][2] Wash with cold ethanol and ether.
Yield: Typically 75-85%. Melting Point: >220°C.
Protocol B: Single Crystal Growth
The hydrazide moiety makes the compound prone to forming microcrystalline powders. To obtain X-ray quality single crystals, use a Slow Evaporation or Solvent Diffusion method.
Method: Slow Evaporation.
Solvent System: Ethanol : DMF (9:1 ratio).
Why: The compound is sparingly soluble in pure ethanol. DMF increases solubility, while ethanol acts as the volatile component.
Procedure:
Dissolve 20 mg of the hydrazide in 2 mL of the solvent mix at
.
Filter through a 0.45
PTFE syringe filter into a clean vial (removes nucleation sites).
Cover vial with Parafilm and poke 3-4 small holes.
Store in a vibration-free, dark environment at room temperature (
).
Timeline: Harvest block-like or needle crystals after 5-7 days.
Visualization of Structural Logic
The following diagram illustrates the synthesis workflow and the critical intermolecular interactions expected in the crystal lattice.
Caption: Workflow from synthesis to structural characterization, highlighting the dual packing forces (Hydrogen and Halogen bonding) that stabilize the crystal lattice.
Performance & Bioactivity Implications
Why choose the 8-Bromo variant over the unsubstituted parent?
Enhanced Potency (MIC):
Studies on quinoline-4-carbohydrazide derivatives have shown that halogenation significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., S. aureus).
Data Support: 8-hydroxy/8-bromo derivatives often exhibit MIC values in the range of 8–32
, whereas non-halogenated analogs may require >100 [2][3].
DNA Gyrase Inhibition:
The 8-bromo substituent fits into the hydrophobic pocket of the DNA Gyrase B subunit. The crystal structure data (simulated or docked) often reveals that the bromine atom anchors the molecule, increasing residence time in the active site.
Metal Chelation:
The carbohydrazide moiety (position 4) and the quinoline nitrogen (position 1) can form tridentate ligands with transition metals (
). The electron-withdrawing 8-Br reduces the of the ring nitrogen, fine-tuning the stability constant () of these complexes to prevent indiscriminate metal stripping in vivo.
References
Acta Crystallographica Section E. (2009). N'-(4-Bromobenzylidene)quinoline-8-sulfonohydrazide. Link
ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Link
European Journal of Chemistry. (2022). Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET. Link
ChemicalBook. 8-Bromoquinoline Synthesis and Properties. Link
A Senior Application Scientist's Guide to the Safe Disposal of 8-Bromoquinoline-4-Carbohydrazide
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of complex chemical r...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of complex chemical reagents demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Bromoquinoline-4-carbohydrazide, a molecule that, due to its composite structure, requires specific safety considerations. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure a culture of deep, validated safety within your laboratory.
Hazard Profile: A Tale of Two Moieties
8-Bromoquinoline-4-carbohydrazide is a unique molecule that does not have an extensive, dedicated safety profile in common databases. Therefore, a conservative approach, treating it as a substance possessing the combined hazards of its constituent parts—a halogenated quinoline and a carbohydrazide—is scientifically prudent.
The 8-Bromoquinoline Moiety: As a halogenated organic compound, this part of the molecule places it in a specific category for chemical waste.[1][2] Disposal of halogenated waste is often more complex and costly due to the need for specialized incineration processes to prevent the formation of harmful byproducts.[2] The quinoline structure itself is known to be an irritant.[3]
The Carbohydrazide Moiety: This functional group is a derivative of hydrazine. Compounds in this class are recognized as reactive hazards. They are incompatible with strong oxidizing agents, and accidental mixing can lead to vigorous, potentially explosive reactions.[4][5][6] Furthermore, carbohydrazide itself is classified as harmful if swallowed, an irritant to the skin and eyes, and toxic to aquatic life with long-lasting effects.[4][7]
Table 1: Consolidated Hazard Assessment for 8-Bromoquinoline-4-carbohydrazide
Hazard Type
Associated Moiety
Description & Rationale
Potential Consequences
Health Hazard
Bromoquinoline & Carbohydrazide
Causes skin, eye, and respiratory system irritation.[3][4][8] Harmful if swallowed.[4][7]
Dermal irritation, respiratory distress, internal damage upon ingestion.
Physical Hazard
Carbohydrazide
Potential for explosive reaction upon heating.[4] Incompatible with oxidizing agents, strong acids, and certain metals.[4][5][6]
Fire, explosion, or violent chemical reaction if improperly mixed or heated.
Environmental Hazard
Carbohydrazide
Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[4][7]
Contamination of waterways and harm to aquatic ecosystems if disposed of down the drain.
Waste Classification
Bromoquinoline
As a halogenated organic compound, it requires segregation from non-halogenated waste streams.[1][2][9]
Increased disposal costs and improper treatment if mixed with other solvent wastes.
Pre-Disposal Protocol: Safe Handling and Segregation in the Lab
Proper disposal begins the moment you deem a material as waste. Adherence to correct in-lab handling procedures is the first line of defense against accidents and ensures regulatory compliance.
Personal Protective Equipment (PPE)
Given the compound's irritant nature and potential for unknown toxicity, a robust selection of PPE is mandatory.
Table 2: Required PPE for Handling 8-Bromoquinoline-4-carbohydrazide Waste
Use only in a well-ventilated area, such as a chemical fume hood.[4][10]
Minimizes inhalation of dust or vapors.
Waste Segregation and Container Management
This is the most critical phase of waste management. Improper segregation can lead to dangerous reactions and regulatory violations.
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for 8-Bromoquinoline-4-carbohydrazide waste. Do not mix it with other chemical wastes.
Choose the Right Container: The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[9][11]
Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled.[9][11] The label must include:
The full chemical name: "Waste 8-Bromoquinoline-4-carbohydrazide". Do not use abbreviations.[11]
The associated hazards (e.g., "Irritant," "Reactive," "Halogenated").
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[1][9][11] This prevents the release of vapors and protects the lab environment.
Step-by-Step Disposal Workflow
The following workflow outlines the process from waste generation to final pickup by your institution's Environmental Health & Safety (EHS) department.
Experimental Workflow: Waste Disposal Decision Process
Caption: Decision workflow for the safe disposal of 8-Bromoquinoline-4-carbohydrazide.
Protocol Description
Waste Characterization: As soon as the material is no longer needed, it must be managed as a hazardous waste.[11] Based on its components, it falls under the EPA's hazardous waste regulations due to its reactivity and potential toxicity.[12][13]
Accumulation and Storage:
Store the sealed waste container in a designated satellite accumulation area.
This area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[4]
Crucially, store it away from incompatible materials, especially oxidizing agents (e.g., nitrates, perchlorates, bleach) and strong acids.[4][5][6]
Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[11]
Arrange for Disposal:
Once the container is full, or if you are approaching your lab's hazardous waste accumulation time limits, contact your institution's EHS department (or equivalent safety office).
Provide them with the full, accurate chemical name and any other information they require.
Follow their specific procedures for scheduling a waste pickup.[14]
Emergency Procedures
Accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
In Case of a Spill:
Alert personnel in the immediate area and, if necessary, evacuate.
If the spill is small and you are trained to handle it, don appropriate PPE.
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[11]
For large spills, evacuate the area and contact your EHS emergency line immediately.[4]
In Case of Personal Exposure:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][16]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]
The Scientific Rationale: Understanding the "Why"
Why Segregate Halogenated Waste? Halogenated organic compounds, like 8-bromoquinoline, require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[18] Mixing this waste with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire batch, dramatically increasing disposal costs and environmental burden.[1][2]
Why Fear the Carbohydrazide Group? Hydrazide and its derivatives are reducing agents. When they come into contact with oxidizing agents, a rapid and exothermic redox reaction can occur, leading to the generation of heat, gas, and potentially fire or an explosion.[4] Furthermore, many hydrazide compounds can decompose violently when subjected to heat or friction.[4]
Why is Aquatic Toxicity a Major Concern? Many complex organic molecules are not easily broken down by natural processes in the environment. If disposed of improperly down the drain, 8-Bromoquinoline-4-carbohydrazide can persist in aquatic ecosystems, harming microorganisms, fish, and other wildlife, leading to long-term ecological damage.[4][7]
By understanding these principles, you transition from simply following rules to making informed, risk-based decisions that are the hallmark of an experienced and trustworthy scientific professional. Your diligence in these procedures protects not only you and your colleagues but also our shared environment.
References
Carbohydrazide Material Safety Data Sheet . Santa Cruz Biotechnology, Inc.
8-Bromoquinoline Safety Data Sheet . Fisher Scientific.
8-Hydroxyquinoline Safety Data Sheet . Fisher Scientific.
Carbohydrazide Safety Data Sheet . Redox.
Organic Solvents Waste Disposal Guidelines . Cornell University Environmental Health and Safety.
4-Bromoisoquinoline Safety Data Sheet . Fisher Scientific.
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants . National Center for Biotechnology Information (PMC).
8-Bromoquinoline Chemical Properties . ChemicalBook.
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign.
1H-indole-7-carbohydrazide Material Safety Data Sheet . Cole-Parmer.
Carbohydrazide Safety Data Sheet . TCI Chemicals.
Carbohydrazide Safety Data Sheet . ChemicalBook.
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services.
8-Bromoquinoline Properties . ChemicalBook.
8-Bromoguanosine Safety Data Sheet . AK Scientific, Inc.
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA).
Hazardous Waste Disposal Procedures Handbook . University of Texas at Dallas Campus Safety Division.
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA).
EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA).
Quinoline, 8-Bromo- Properties . ChemBK.
Incompatible Chemicals . University of St. Andrews Environmental, Health and Safety Services.
Carbohydrazide Product Information . Connect Chemicals.
8-Bromoquinoline Product Information . Tokyo Chemical Industry Co., Ltd.